molecular formula C9H8N2O2 B061901 Methyl 1h-indazole-6-carboxylate CAS No. 170487-40-8

Methyl 1h-indazole-6-carboxylate

Cat. No.: B061901
CAS No.: 170487-40-8
M. Wt: 176.17 g/mol
InChI Key: TUSICEWIXLMXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1h-indazole-6-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic intermediate for the construction of more complex molecules, particularly those targeting a range of biological pathways. Its core structure, featuring the indazole heterocycle and a methyl ester moiety, makes it a privileged scaffold for the development of potent and selective enzyme inhibitors. Researchers primarily utilize this compound in the synthesis of novel ligands for various kinase targets, as well as in the exploration of compounds for oncology and neurological disorder research. The methyl ester functional group provides a convenient handle for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid or transesterification, enabling rapid diversification of compound libraries. Supplied with detailed analytical characterization data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and integrity, this reagent is designed to accelerate your hit-to-lead optimization campaigns and scaffold-hopping studies. It is an essential tool for chemists and biologists engaged in early-stage pharmaceutical R&D.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSICEWIXLMXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301622
Record name methyl 1h-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170487-40-8
Record name methyl 1h-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 1H-indazole-6-carboxylate, a key intermediate in pharmaceutical and organic chemistry.[1] The document details experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to elucidate the reaction mechanisms. The indazole core of this compound serves as a versatile scaffold for derivatization, making it a valuable asset in the discovery of novel therapeutic agents and materials.[1]

Core Synthesis Pathways

The synthesis of this compound is typically achieved through multi-step organic transformations, which often commence from readily available precursors.[1] Key chemical reactions involved in its preparation include cyclization, esterification, and various functional group modifications.[1] While natural products containing an indazole ring are rare, numerous artificial synthesis routes have been developed to meet the demand for these pharmaceutically active compounds.[2]

One common strategy involves the esterification of 1H-indazole-6-carboxylic acid. Another approach is the construction of the indazole ring system from suitably substituted aromatic precursors. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for key steps in the synthesis of this compound and related derivatives.

Pathway 1: Esterification of 1H-indazole-6-carboxylic acid

A straightforward method for the synthesis of this compound is the esterification of 1H-indazole-6-carboxylic acid. This reaction is typically carried out in the presence of an alcohol (methanol) and a catalytic amount of acid.

Experimental Protocol:

A detailed protocol for a related transformation, the synthesis of Methyl 1H-indazole-3-carboxylate, provides a relevant example. To a solution of 1H-indazole-3-carboxylic acid in methanol, a suitable acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) is added dropwise at a controlled temperature. The reaction mixture is then typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often through recrystallization or column chromatography, to yield the pure methyl ester.

While a specific protocol for the 6-carboxylate isomer was not found in the initial search, the general principles of Fischer esterification would apply.

Pathway 2: Synthesis from Substituted Precursors and Subsequent Functionalization

This pathway involves the synthesis of a substituted indazole ring followed by modifications to introduce the desired carboxylate group at the 6-position. An example of a multi-step synthesis leading to a related indazole derivative is the preparation of 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER.[2] This synthesis starts from a precursor that is first hydrogenated, then the resulting methyl ester is iodinated.

Experimental Protocol for a Related Synthesis: Preparation of 1H-indazole-6-carboxylic acid methyl ester crude product [2]

  • Hydrogenation: A starting material (15.0 g, 25.6 mmol) and 60 mL of methanol are added to a reaction bottle and stirred to dissolve. 0.5 g of palladium on carbon is added, and the mixture is subjected to a hydrogen atmosphere. The reaction proceeds at room temperature for 3 hours, with progress monitored by TLC.

  • Work-up and Extraction: The solvent is evaporated under reduced pressure. 150 mL of water is added, and the aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined organic extracts are washed with a saturated sodium chloride aqueous solution (2 x 50 mL), dried over anhydrous sodium sulfate, and evaporated to dryness to obtain the crude 1H-indazole-6-carboxylic acid methyl ester.

  • Purification: The crude product is dissolved in methanol (50 mL), and sodium carbonate (35.0 g, 47.2 mmol) is added. The mixture is stirred for 1 hour. After filtration and evaporation of the filtrate, 100 mL of water is added, leading to the precipitation of a solid. The solid is collected by filtration and purified by silica gel column chromatography (eluent: methanol/dichloromethane = 1:20) to afford the purified 1H-indazole-6-carboxylic acid methyl ester as a white solid.[2]

Quantitative Data Summary

StepStarting MaterialReagentsSolventConditionsProductYieldPurityReference
HydrogenationSubstituted IndazolePd/C, H₂MethanolRoom Temperature, 3h1H-indazole-6-carboxylic acid methyl ester (crude)Not specifiedCrude[2]
PurificationCrude EsterSodium Carbonate, Silica GelMethanol, DichloromethaneStirring, Column Chromatography1H-indazole-6-carboxylic acid methyl esterNot specified97% min (guaranteed by supplier)[1][2]

Synthesis Pathway Diagrams

The following diagrams illustrate the described synthesis pathways.

Synthesis_Pathway_1 1H-indazole-6-carboxylic acid 1H-indazole-6-carboxylic acid This compound This compound 1H-indazole-6-carboxylic acid->this compound Methanol, Acid Catalyst (Esterification)

Caption: Pathway 1: Esterification of 1H-indazole-6-carboxylic acid.

Synthesis_Pathway_2 cluster_0 Multi-step Synthesis Substituted Precursor Substituted Precursor Intermediate_1 Intermediate_1 Substituted Precursor->Intermediate_1 Step 1 (e.g., Hydrogenation) This compound This compound Intermediate_1->this compound Step 2 (Functional Group Modification)

Caption: Pathway 2: Multi-step synthesis from a substituted precursor.

Alternative Synthetic Routes

Recent advancements in organic synthesis have introduced novel methods for constructing the indazole ring system. These include:

  • Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination: This method involves the reaction of arylhydrazones with a silver salt and a copper co-catalyst to form the indazole ring.[3]

  • Nitrosation of Indoles: This approach transforms indoles into 1H-indazole-3-carboxaldehyde derivatives, which can be further oxidized to the corresponding carboxylic acid and subsequently esterified.[4]

  • Diazotization Reactions: The diazotization of o-toluidine or related anilines followed by cyclization is a classical and effective method for synthesizing the indazole core.[5]

These alternative routes offer access to a diverse range of substituted indazoles and may provide advantages in terms of yield, regioselectivity, and substrate scope.

Conclusion

The synthesis of this compound can be achieved through various pathways, with the choice of method depending on factors such as starting material availability, desired scale, and required purity. The esterification of 1H-indazole-6-carboxylic acid represents a direct approach, while multi-step syntheses from substituted precursors allow for greater flexibility in introducing desired functionalities. The continued development of novel synthetic methodologies will undoubtedly lead to more efficient and versatile routes to this important chemical intermediate.

References

"Methyl 1h-indazole-6-carboxylate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 1H-indazole-6-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of key intermediates is paramount. This compound is a versatile scaffold used in the synthesis of a variety of biologically active molecules.[1] This technical guide provides a detailed overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₈N₂O₂.[2] Its structure consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring, with a methyl carboxylate group attached at the 6th position.

Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 170487-40-8[2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [3][4]
Appearance White to reddish-yellow crystal powder[2]
Purity ≥97%[1][2]
Flash Point 162.6 ± 20.4 °C[5]
LogP 1.80[5]
InChI Key TUSICEWIXLMXEY-UHFFFAOYSA-N[2]
SMILES COC(=O)c1ccc2c(c1)c[nH]n2

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of chemical compounds. Below are representative methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes, often involving cyclization and esterification reactions.[1] A common approach is the reaction of a suitably substituted phenylhydrazine with a carbonyl compound, followed by cyclization. Another approach involves the modification of an existing indazole core.

A representative synthesis for a related compound, methyl 3-iodoindazole-6-carboxylate, starts from this compound. To a solution of this compound (2.5 g, 14.2 mmol) in DMF (30 mL), potassium hydroxide (1.8 g, 31.9 mmol) is added in batches, followed by the addition of iodine (5.4 g, 21.3 mmol) at 0 °C.[6] The reaction mixture is then stirred at room temperature for 1 hour.[6] After the reaction is complete, the mixture is poured into ice water and extracted with ethyl acetate.[6] The combined organic phases are washed, dried, and concentrated to yield the product.[6]

Spectroscopic Characterization

For the structural elucidation and confirmation of purity, a combination of spectroscopic techniques is employed.

General Procedure for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer.[7][8] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.[7][9]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer.[7] The analysis can be performed on a solid sample using an ATR accessory or as a KBr pellet.[9] Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[7]

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source in positive ion mode, to confirm the molecular weight and elemental composition.[7][9]

ChemicalBook provides access to various spectra for this compound, including ¹H NMR, IR, and MS data.[10]

Experimental Workflow

The general workflow for the synthesis and purification of this compound and its derivatives is illustrated below.

experimental_workflow start Starting Materials (e.g., Substituted Phenylhydrazine) reaction Chemical Synthesis (e.g., Cyclization, Esterification) start->reaction Reagents & Solvents workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification Extracted Product characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization Purified Product product Pure this compound characterization->product Confirmed Structure & Purity

References

Methyl 1H-indazole-6-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 170487-40-8

This technical guide provides an in-depth overview of Methyl 1H-indazole-6-carboxylate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its physical properties, synthesis, and potential applications.

Core Physical and Chemical Data

This compound is a heterocyclic compound featuring an indazole core with a methyl ester substituent. Its chemical structure and properties make it a valuable intermediate for the synthesis of a wide range of biologically active molecules.

PropertyValueSource
CAS Number 170487-40-8[1]
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Solid
Melting Point 170-175 °C (for the related Methyl 6-bromo-1H-indazole-5-carboxylate)[2]
Boiling Point (Predicted) 371.3 °C at 760 mmHg
Density (Predicted) 1.324 g/cm³
Flash Point (Predicted) 162.6 °C

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the bicyclic aromatic ring, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibration (around 3300-3500 cm⁻¹)

  • C=O stretching of the ester (around 1700-1730 cm⁻¹)

  • C=C and C=N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region)

  • C-O stretching of the ester (around 1100-1300 cm⁻¹)

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.17). Fragmentation patterns can provide further structural information.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and robust method for the synthesis of the indazole core involves the diazotization of an appropriate aniline precursor, followed by cyclization.[1] A Chinese patent suggests a method for a closely related compound, 1-methyl-1H-indazole-6-carboxylic acid.[7]

Below is a generalized experimental protocol for the purification of this compound from a crude reaction mixture, as this is a critical step in its preparation.

Purification of this compound:

  • Dissolution: The crude product is dissolved in methanol.

  • Base Treatment: Sodium carbonate is added to the methanolic solution, and the mixture is stirred for approximately one hour. This step is likely to neutralize any acidic byproducts.

  • Filtration and Concentration: The mixture is filtered to remove any insoluble materials. The filtrate is then concentrated under reduced pressure to remove the methanol.

  • Precipitation: Water is added to the residue, causing the less soluble this compound to precipitate out of the aqueous solution.

  • Isolation: The precipitated solid is collected by filtration.

  • Chromatographic Purification: The collected solid is further purified by silica gel column chromatography to yield the pure product.

Biological Significance and Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities.[8][9][10] Indazole derivatives are particularly prominent as kinase inhibitors, which are a major class of anti-cancer drugs.[8]

While this compound itself has not been extensively studied for its biological activity, it serves as a crucial intermediate for the synthesis of more complex and potent molecules. The methyl ester group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the rapid generation of compound libraries for screening against various biological targets.

Indazole-containing compounds have been developed as inhibitors of several important kinases, including:

  • PI3K (Phosphoinositide 3-kinase): A key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival.

  • Akt (Protein Kinase B): A central node in signaling pathways downstream of PI3K, also involved in cell survival and proliferation.[11]

  • Nitric Oxide Synthase (NOS): Indazole derivatives have been evaluated as inhibitors of both neuronal and inducible NOS.[12]

The following diagram illustrates a generalized workflow for the development of indazole-based kinase inhibitors, highlighting the role of this compound as a key starting material.

Indazole_Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials Indazole_Core This compound (CAS: 170487-40-8) Start->Indazole_Core Indazole Synthesis Derivatization Chemical Derivatization (e.g., Amide Coupling) Indazole_Core->Derivatization Key Intermediate Library Compound Library Derivatization->Library Diversification Assay Kinase Inhibition Assay (e.g., PI3K, Akt) Library->Assay Screening Hit_ID Hit Identification Assay->Hit_ID Data Analysis Lead_Opt Lead Optimization Hit_ID->Lead_Opt Structure-Activity Relationship (SAR)

Caption: Synthetic workflow for indazole-based kinase inhibitors.

Conclusion

This compound is a fundamentally important molecule for the synthesis of novel compounds in the field of drug discovery. Its versatile chemical nature, combined with the proven biological relevance of the indazole scaffold, makes it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its properties and synthesis, paving the way for its effective utilization in the development of next-generation therapeutics.

References

A Technical Guide to Methyl 1H-indazole-6-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Privileged Scaffold in Medicinal Chemistry

The indazole nucleus is a cornerstone in the development of contemporary therapeutics, recognized for its versatile biological activity. Among its many forms, Methyl 1H-indazole-6-carboxylate serves as a critical starting material and a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives of this compound, tailored for researchers, scientists, and drug development professionals.

Core Structure and Therapeutic Potential

This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This scaffold is rarely found in nature, yet synthetic derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and potent antitumor effects.[2][3][4] Its utility as a foundational molecule in drug discovery is underscored by its presence in several FDA-approved kinase inhibitors such as axitinib and pazopanib.[5] The indazole core acts as a versatile template, allowing for substitutions at various positions to modulate the pharmacological profile of the resulting compounds.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves multi-step organic transformations. A common strategy involves the modification of the indazole nitrogen and the carboxylate group to introduce diverse functionalities.

Representative Synthetic Pathway: 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives as FLT3 Inhibitors

A notable example is the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[6]

G cluster_synthesis Synthesis Workflow Start This compound Protection Protection of Indazole N-H (DHP, PPTS, Microwave) Start->Protection Step 1 Reduction Reduction of Ester to Alcohol (LiAlH4) Protection->Reduction Step 2 Oxidation Oxidation of Alcohol to Aldehyde Reduction->Oxidation Step 3 Condensation Condensation with o-phenylenediamine derivative Oxidation->Condensation Step 4 Cyclization Cyclization to form Benzimidazole ring Condensation->Cyclization Step 5 Deprotection Deprotection of Indazole N-H Cyclization->Deprotection Step 6 Final_Product 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives Deprotection->Final_Product

Caption: Synthetic workflow for 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.

Biological Activity and Quantitative Data

Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

FLT3 Kinase Inhibition

The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been evaluated for their inhibitory activity against wild-type FLT3 and the D835Y mutant, which is associated with resistance to some FLT3 inhibitors. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented below.

CompoundR GroupFLT3 IC50 (nM)FLT3-D835Y IC50 (nM)
8a 4-methylpiperazin-1-yl18115.4
8e 4-ethylpiperazin-1-yl15411.2
8r 4-propylpiperazin-1-yl41.65.64
Data sourced from a study on benzimidazole derivatives as FLT3 inhibitors.[6]
Other Kinase Inhibitory Activities of Indazole Analogs

While not direct derivatives of this compound, other indazole-based compounds have demonstrated potent inhibition of various kinases, highlighting the broad therapeutic potential of the indazole scaffold.

Compound ClassTarget KinaseRepresentative IC50 (nM)
1H-indazole-3-amine derivativesALK12
1H-indazole derivativesEGFR T790M5.3
1H-indazole amide derivativesERK1/29.3 - 25.8
5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamidesGSK-350 - 1200
This table presents a selection of data from various studies on indazole derivatives.[3][7]

Signaling Pathway Modulation

The therapeutic effects of these indazole derivatives are achieved through the inhibition of specific signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways. These pathways are central to cell survival and proliferation. Indazole-based FLT3 inhibitors block this initial phosphorylation event, thereby inhibiting the downstream signaling.

G cluster_pathway FLT3 Signaling Pathway FL FLT3 Ligand (FL) FLT3R FLT3 Receptor FL->FLT3R Dimerization Dimerization & Autophosphorylation FLT3R->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Indazole-based FLT3 Inhibitor Inhibitor->Dimerization

Caption: Inhibition of the FLT3 signaling pathway by indazole-based derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery research. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate

This procedure details the protection of the indazole nitrogen, a crucial first step in many synthetic routes.

Materials:

  • This compound

  • 3,4-dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of this compound (1 equivalent), DHP (1.2 equivalents), and PPTS (0.01 equivalents) is subjected to microwave irradiation at 50°C for 5 hours.[6]

  • Upon completion, as monitored by thin-layer chromatography, the reaction mixture is diluted with ethyl acetate.

  • The organic layer is washed with saturated aqueous sodium bicarbonate.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected product.[6]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the potency of a compound against a target kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer

  • Assay detection reagents (e.g., ADP-Glo™)

  • 384-well microplates

Procedure:

  • A serial dilution of the test compound is prepared in DMSO.

  • The kinase, substrate, and ATP are added to the wells of a microplate containing the kinase reaction buffer.

  • The test compound dilutions are added to the wells, and the reaction is initiated.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the detection reagent is added to measure kinase activity (e.g., by quantifying the amount of ADP produced).

  • The signal is read using a microplate reader.

  • The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[8]

G cluster_workflow IC50 Determination Workflow Start Prepare serial dilution of test compound Reaction_Setup Set up kinase reaction (Kinase, Substrate, ATP, Buffer) Start->Reaction_Setup Incubation Add test compound and incubate Reaction_Setup->Incubation Detection Stop reaction and add detection reagent Incubation->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement Analysis Data analysis: Plot dose-response curve Measurement->Analysis Result Determine IC50 value Analysis->Result

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The indazole scaffold provides a robust framework for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The synthetic accessibility and the potential for diverse functionalization make this core an attractive starting point for novel drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic potential of this privileged chemical scaffold.

References

The Pivotal Role of Methyl 1H-Indazole-6-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-6-carboxylate stands as a cornerstone scaffold in contemporary medicinal chemistry. While exhibiting limited intrinsic biological activity itself, its true significance lies in its versatile role as a key building block for the synthesis of a diverse array of potent and selective therapeutic agents.[1][2] The indazole core provides a privileged structure for derivatization, enabling the development of molecules that target a range of biological pathways implicated in various diseases, from cancer to inflammatory disorders. This technical guide delves into the biological activities and mechanisms of action of prominent derivatives synthesized from this compound, offering insights into its critical function in the drug discovery and development pipeline.

I. Synthetic Utility: A Gateway to Bioactive Molecules

This compound is a readily available starting material for multi-step organic syntheses.[1] Its chemical structure allows for modifications at several positions, making it an ideal template for generating libraries of compounds for high-throughput screening and lead optimization.

A. Synthesis of FLT3 Inhibitors

One notable application of this compound is in the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3][4] Mutations in FLT3 are associated with poor prognosis in acute myeloid leukemia (AML). The general synthetic route is outlined below.

Experimental Protocol: Synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives[3][4]

  • Protection of the Indazole Nitrogen: this compound is first protected, for example, by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) under microwave irradiation to yield methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate.

  • Reduction of the Ester: The methyl ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

  • Oxidation to the Aldehyde: The resulting alcohol is oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

  • Benzimidazole Ring Formation: The aldehyde undergoes a condensation reaction with a substituted o-phenylenediamine (e.g., 4-nitrobenzene-1,2-diamine) in the presence of ammonium chloride to form the benzimidazole core.

  • Nitro Group Reduction: The nitro group on the benzimidazole ring is reduced to an amine, typically through catalytic hydrogenation.

  • Amide Coupling: The resulting aniline is coupled with various benzoic acids to introduce diversity.

  • Deprotection: The final step involves the removal of the protecting group (e.g., THP) under acidic conditions to yield the final benzimidazole derivatives.

G cluster_synthesis Synthetic Pathway of FLT3 Inhibitors Start This compound Step1 Protection (DHP, PPTS) Start->Step1 Intermediate1 Protected Indazole Ester Step1->Intermediate1 Step2 Reduction (LiAlH4) Intermediate1->Step2 Intermediate2 Alcohol Derivative Step2->Intermediate2 Step3 Oxidation (Dess-Martin) Intermediate2->Step3 Intermediate3 Aldehyde Derivative Step3->Intermediate3 Step4 Benzimidazole Formation Intermediate3->Step4 Intermediate4 Nitro-Benzimidazole Step4->Intermediate4 Step5 Reduction (H2, Pd/C) Intermediate4->Step5 Intermediate5 Amino-Benzimidazole Step5->Intermediate5 Step6 Amide Coupling Intermediate5->Step6 Intermediate6 Coupled Product Step6->Intermediate6 Step7 Deprotection Intermediate6->Step7 End Final FLT3 Inhibitors Step7->End

Synthetic route to FLT3 inhibitors.
B. Synthesis of IRAK4 Inhibitors

This compound also serves as a crucial precursor in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[5][6] IRAK4 is a key kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and are implicated in various inflammatory diseases.

Experimental Protocol: Synthesis of IRAK4 Inhibitors[5][6]

  • Nitration: this compound is subjected to nitration, for example, using a mixture of nitric acid and sulfuric acid at low temperatures, to introduce a nitro group onto the indazole ring.

  • Further Modifications: The resulting nitro-indazole intermediate undergoes a series of further chemical modifications, which can include reduction of the nitro group, coupling reactions, and the introduction of various substituents to enhance potency and selectivity for IRAK4. These subsequent steps are often proprietary and specific to the desired final compound.

II. Biological Activity of Derivatives

The true value of this compound is realized in the biological activities of its derivatives. These compounds have shown potent inhibitory effects against various kinases and other biological targets.

A. FLT3 Kinase Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against both wild-type and mutant forms of FLT3.[3] The indazole fragment plays a crucial role as a "hinge binder," interacting with the ATP-binding pocket of the kinase.[3]

Compound ID (Reference)TargetIC50 (nM)Cell Line
8a-z (analogs) [3]FLT3VariesMV4-11
8a-z (analogs) [3]FLT3-ITDVariesMV4-11
8a-z (analogs) [3]FLT3-D835YVariesBa/F3

Note: Specific IC50 values for individual '8a-z' compounds are detailed in the source publication and show a range of potencies based on substituent modifications.

B. IRAK4 Inhibition

Synthetic compounds derived from this compound have emerged as potent and selective inhibitors of IRAK4.[5] The introduction of substituents at the 6-position of the indazole core has been shown to significantly increase potency.[5]

Compound ID (Reference)TargetIC50 (nM)
7 [5]IRAK4< 10
8 [5]IRAK4< 10
9 [5]IRAK4< 10
10 [5]IRAK4< 3
11 [5]IRAK4< 3

Note: The table presents a selection of compounds to illustrate the high potency achieved through derivatization.

III. Mechanism of Action of Derivatives

The mechanism of action for these derivatives is directly linked to the inhibition of their respective kinase targets, leading to the disruption of downstream signaling pathways.

A. FLT3 Inhibition Pathway

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In AML, activating mutations in FLT3 lead to constitutive activation of these pathways, driving uncontrolled cell growth. Inhibitors derived from this compound bind to the ATP-binding site of FLT3, preventing its phosphorylation and subsequent activation of downstream signaling, ultimately leading to apoptosis of the leukemic cells.[3]

G cluster_flt3 FLT3 Signaling Pathway and Inhibition FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Indazole-based FLT3 Inhibitor Inhibitor->Dimerization Inhibits

Mechanism of FLT3 inhibitors.
B. IRAK4 Signaling Pathway and Inhibition

IRAK4 is a critical component of the MyD88-dependent signaling pathway downstream of TLRs and the IL-1 receptor.[6][7][8] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4.[6][8] Activated IRAK4 then phosphorylates IRAK1 or IRAK2, leading to the activation of downstream pathways, including the NF-κB and MAPK signaling pathways.[7][8] This results in the production of pro-inflammatory cytokines and other inflammatory mediators.[7][8] IRAK4 inhibitors developed from this compound act by blocking the kinase activity of IRAK4, thereby preventing the phosphorylation of its substrates and halting the downstream inflammatory cascade.[5]

G cluster_irak4 IRAK4 Signaling Pathway and Inhibition Ligand TLR/IL-1R Ligand Receptor TLR/IL-1 Receptor Ligand->Receptor MyD88 MyD88 Recruitment Receptor->MyD88 IRAK4 IRAK4 Activation MyD88->IRAK4 IRAK1_2 IRAK1/2 Phosphorylation IRAK4->IRAK1_2 NFkB_MAPK NF-κB & MAPK Activation IRAK1_2->NFkB_MAPK Inflammation Pro-inflammatory Cytokine Production NFkB_MAPK->Inflammation Inhibitor Indazole-based IRAK4 Inhibitor Inhibitor->IRAK4 Inhibits

Mechanism of IRAK4 inhibitors.

Conclusion

This compound is a quintessential example of a molecular scaffold that, while not possessing significant biological activity on its own, is of immense value to the field of drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors against critical disease targets such as FLT3 and IRAK4. The successful development of these inhibitors underscores the strategic importance of this compound as a starting point for innovative therapeutic agents. Continued exploration of derivatives based on this versatile core holds significant promise for addressing unmet medical needs in oncology, immunology, and beyond.

References

Spectroscopic and Spectrometric Profiling of Methyl 1H-indazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Methyl 1H-indazole-6-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, the data presented herein is a combination of reported data for the parent molecule, 1H-indazole-6-carboxylic acid, and predicted values derived from established principles of spectroscopic interpretation and comparison with structurally analogous compounds. This guide is intended to support research and development activities by providing a robust analytical framework.

Data Presentation

The structural characterization of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The anticipated quantitative data from these techniques are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~13.5br s1H-N-H
~8.30s1H-H-3
~8.15s1H-H-5
~7.80d1H~8.5H-7
~7.50dd1H~8.5, ~1.5H-4
3.90s3H--OCH₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~166.5C=O (ester)
~141.0C-7a
~135.0C-3
~128.0C-3a
~125.0C-6
~122.0C-5
~121.0C-4
~110.0C-7
~52.0-OCH₃
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H Stretching
3100-3000MediumAromatic C-H Stretching
~1720StrongC=O Stretching (Ester)
~1620MediumC=N Stretching
1600-1450Medium-StrongAromatic C=C Stretching
~1250StrongAsymmetric C-O-C Stretching (Ester)
~1100StrongSymmetric C-O-C Stretching (Ester)
~750StrongC-H Out-of-plane Bending
Table 4: Predicted Mass Spectrometry Data for this compound
m/z RatioPredicted Identity
176.06[M]⁺ (Molecular Ion)
145.05[M - OCH₃]⁺
117.04[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic and spectrometric data for this compound, based on established methodologies for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlet peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

  • Tune the mass spectrometer for the expected mass range.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the ionization characteristics of the molecule. For this compound, positive ion mode is generally preferred.

  • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic and spectrometric analysis of a novel or synthesized compound like this compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Methyl 1H-indazole-6-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structural Framework IR FT-IR Spectroscopy Purification->IR Functional Group Presence MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight Confirmation NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Confirmation of This compound NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Logical workflow for the spectroscopic analysis of a synthesized compound.

A Technical Guide to the Solubility of Methyl 1H-indazole-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 1H-indazole-6-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility in their specific applications. It includes qualitative solubility information for related compounds and outlines a general experimental protocol for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Understanding its solubility in different organic solvents is crucial for various stages of research and development, including reaction chemistry, purification, formulation, and analytical method development. The molecular structure of this compound, with its polar indazole ring and ester functional group, suggests a nuanced solubility profile that is dependent on the nature of the solvent.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely available, information on structurally related compounds can provide valuable insights into its likely solubility characteristics.

A related compound, 1H-indazole-3-carboxylic acid methyl ester , has been reported to be slightly soluble in chloroform and methanol.[1] This suggests that this compound may also exhibit some degree of solubility in polar aprotic and polar protic solvents. Furthermore, a patent document mentions that This compound can form solvates with common organic solvents such as ethyl acetate (EtOAc), implying at least partial solubility in such ester-based solvents.[2]

Based on these observations and general principles of solubility ("like dissolves like"), the following qualitative predictions can be made:

  • Likely Soluble in: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)), and some polar protic solvents (e.g., alcohols like ethanol and methanol), and esters (e.g., ethyl acetate).

  • Likely Sparingly Soluble or Insoluble in: Nonpolar solvents (e.g., hexane, toluene).

It is important to note that these are predictions, and experimental verification is essential for any specific application.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventChemical ClassTemperature (°C)Solubility (g/L)Observations
e.g., DichloromethaneChlorinated25
e.g., MethanolAlcohol25
e.g., AcetoneKetone25
e.g., Ethyl AcetateEster25
e.g., Diethyl EtherEther25
e.g., TolueneAromatic Hydrocarbon25
e.g., HexaneAliphatic Hydrocarbon25
e.g., Dimethylformamide (DMF)Amide25
e.g., Dimethyl Sulfoxide (DMSO)Sulfoxide25

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely used "shake-flask" method.

4.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined empirically to ensure that the concentration of the solute in the solution reaches a constant value.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

    • Dilute the collected sample to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature add_solvent->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze Analyze by HPLC/UV-Vis dilute_sample->analyze calculate Calculate Concentration analyze->calculate report Report Solubility Data calculate->report end End report->end

Caption: General workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides researchers with a practical framework to determine its solubility in solvents relevant to their work. By following the outlined experimental protocol and leveraging the qualitative insights provided, scientists and drug development professionals can generate the necessary data to advance their research and development activities. The provided workflow and data table template are intended to support systematic and reproducible solubility assessments.

References

Methyl 1H-Indazole-6-Carboxylate: A Technical Guide to Reactivity and Functional Group Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Methyl 1H-indazole-6-carboxylate is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors.[1][2] Its unique structural features—a bicyclic aromatic system with two nucleophilic nitrogen atoms and a reactive methyl ester—present both opportunities and challenges in synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the reactivity and functional group compatibility of this compound. It includes detailed experimental protocols for key transformations, quantitative data to guide reaction optimization, and visual diagrams of reaction workflows to facilitate a deeper understanding of its chemical behavior. This document is intended to be an essential resource for researchers engaged in the synthesis and derivatization of indazole-based compounds for drug discovery and development.

Introduction

The indazole moiety is recognized as a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[3] this compound, in particular, has garnered significant interest as a key intermediate.[4] Understanding its reactivity is paramount for the efficient construction of complex molecular architectures. This guide will systematically explore the chemical transformations of its core functional groups: the N-H of the pyrazole ring and the methyl ester at the 6-position.

Reactivity of the Indazole Core: N-Functionalization

The presence of two nitrogen atoms in the pyrazole ring allows for functionalization, most commonly through N-alkylation and N-arylation. However, the regioselectivity of these reactions is a critical consideration, often yielding a mixture of N1 and N2 isomers. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[5]

N-Alkylation

The N-alkylation of indazoles can be directed towards the N1 or N2 position by careful selection of reagents and conditions. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6]

This protocol is optimized for achieving high N1-regioselectivity.

  • Materials:

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., n-pentyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

    • Add anhydrous THF to dissolve the starting material (concentration typically 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equiv) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with EtOAc.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation of Substituted Indazoles

The following table summarizes the effect of different bases and solvents on the N-alkylation of various indazole carboxylates, highlighting the regioselectivity.

EntrySubstrateBaseSolventN1:N2 RatioCombined Yield (%)
1Methyl 1H-indazole-3-carboxylateNaHTHF>99:189
2Methyl 1H-indazole-3-carboxylateK₂CO₃DMF1.5:185
3Methyl 1H-indazole-7-carboxylateNaHTHF1:≥96-
4This compoundNaHTHF1:2.2-

Data compiled from various sources, demonstrating general trends.[7][8] The position of the ester has a significant impact on the regioselectivity.

Logical Relationship for N-Alkylation Regioselectivity

Factors Influencing N-Alkylation Regioselectivity Indazole This compound Base_Solvent Base / Solvent System Indazole->Base_Solvent Reacts with Substituent_Position Substituent Position (e.g., C6-ester vs C7-ester) Indazole->Substituent_Position Influenced by NaH_THF NaH in THF Base_Solvent->NaH_THF e.g. K2CO3_DMF K2CO3 in DMF Base_Solvent->K2CO3_DMF e.g. N1_Alkylation Predominant N1-Alkylation NaH_THF->N1_Alkylation Favors (generally) N2_Alkylation Mixture of N1/N2 or Predominant N2-Alkylation K2CO3_DMF->N2_Alkylation Often leads to Substituent_Position->N1_Alkylation Impacts Regioselectivity Substituent_Position->N2_Alkylation Impacts Regioselectivity

Caption: Logical diagram illustrating the key factors that determine the regiochemical outcome of N-alkylation of indazoles.

Reactivity of the Methyl Ester Group

The methyl ester at the 6-position is a versatile handle for further synthetic transformations, including reduction, hydrolysis, and amidation.

Reduction of the Methyl Ester

The methyl ester can be selectively reduced to the corresponding primary alcohol, (1H-indazol-6-yl)methanol, which is a valuable intermediate.[1][9]

  • Materials:

    • Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate (N-protected starting material)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄) solution (2.0 M in THF)

    • 1 N aqueous sodium hydroxide (NaOH)

    • Ethyl acetate (EtOAc)

    • Saturated saline solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-protected this compound (1.0 equiv) in anhydrous THF.

    • Cool the solution in an ice bath.

    • Add the LiAlH₄ solution (typically 1.0-1.5 equiv) dropwise.

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction by the dropwise addition of 1 N aqueous NaOH solution.

    • Extract the mixture with EtOAc.

    • Wash the organic layer with saturated saline solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol.[1]

Hydrolysis to Carboxylic Acid

Saponification of the methyl ester provides the corresponding carboxylic acid, which can then be used in amide bond formation reactions.

Amide Bond Formation

While direct amidation of the methyl ester is possible under certain conditions, a more common and reliable method involves the hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction.

  • Materials:

    • 1H-Indazole-6-carboxylic acid

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Amine (1.0 equiv)

    • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)

    • Tertiary amine base (e.g., DIPEA, TEA) (3.0 equiv)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add the coupling agent and the tertiary amine base.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The indazole scaffold can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura coupling, and direct C-H activation.

Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura reactions, a halogenated indazole precursor is typically required. The reaction demonstrates good functional group tolerance.[10][11]

Direct C-H Functionalization

Direct C-H functionalization of the indazole ring is an emerging area that offers a more atom-economical approach to derivatization. Regioselectivity can be a challenge, but directing groups can be employed to achieve site-selective reactions.[12][13] The electron-rich nature of the pyrazole ring and the electronic effects of the ester group will influence the position of C-H activation.

Application in Drug Discovery: Synthesis of FLT3 Inhibitors

This compound is a key starting material in the synthesis of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia.[1][2] The following workflow illustrates a typical synthetic sequence.

Experimental Workflow: Synthesis of Benzimidazole-based FLT3 Inhibitors

Synthetic Workflow for FLT3 Inhibitors start This compound n_protection N-Protection (DHP, PPTS) start->n_protection reduction Reduction (LiAlH4) n_protection->reduction oxidation Oxidation (Dess-Martin Periodinane) reduction->oxidation benzimidazole_formation Benzimidazole Formation (NH4Cl, 4-nitrobenzene-1,2-diamine) oxidation->benzimidazole_formation nitro_reduction Nitro Reduction (H2, Pd/C) benzimidazole_formation->nitro_reduction amide_coupling Amide Coupling (Various Benzoic Acids) nitro_reduction->amide_coupling deprotection Deprotection (Acidic Conditions) amide_coupling->deprotection final_product Final FLT3 Inhibitor deprotection->final_product

Caption: A representative experimental workflow for the synthesis of benzimidazole-based FLT3 inhibitors starting from this compound.[1]

Functional Group Compatibility

This compound exhibits moderate to good functional group compatibility.

  • N-H of the Indazole: The acidic proton can interfere with organometallic reagents and strong bases. Protection (e.g., with a THP group) is often necessary for reactions like reductions with hydrides.[1]

  • Methyl Ester: The ester is generally stable to mildly acidic and basic conditions. It is compatible with many palladium-catalyzed cross-coupling reactions. However, it is susceptible to hydrolysis under strong basic conditions and reduction with strong reducing agents like LiAlH₄.

  • Aromatic Rings: The benzene and pyrazole rings are generally robust but can undergo electrophilic substitution under harsh conditions. The electron-withdrawing nature of the ester group deactivates the benzene ring towards electrophilic attack.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its reactivity is dominated by the nucleophilic character of the indazole nitrogens and the electrophilic nature of the methyl ester. A thorough understanding of the factors governing regioselectivity in N-functionalization reactions and the compatibility of its functional groups under various reaction conditions is crucial for its effective utilization. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute efficient synthetic routes towards novel indazole-based compounds with therapeutic potential.

References

The Therapeutic Potential of Methyl 1H-Indazole-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Modern Therapeutics

Methyl 1H-indazole-6-carboxylate has emerged as a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics across a spectrum of diseases. Its unique structural features allow for diverse chemical modifications, leading to potent and selective inhibitors of key biological targets. This technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, focusing on their roles in oncology, inflammation, neurodegenerative disorders, and metabolic diseases. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to aid researchers and drug development professionals in harnessing the full potential of this privileged scaffold.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of derivatives based on this compound typically begins with the commercially available parent compound. The indazole ring system offers multiple sites for chemical modification, primarily at the N1 and N2 positions of the pyrazole ring and various positions on the benzene ring, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

General Synthetic Route to 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives

A common synthetic strategy involves the initial protection of the indazole nitrogen, followed by functional group transformations of the ester at the 6-position, and subsequent heterocycle formation. A representative synthetic scheme for the preparation of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which have shown potent activity as FLT3 inhibitors, is outlined below.[1]

Experimental Protocol: Synthesis of Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate (2) [1]

A mixture of this compound (1) (1216 mg, 6.90 mmol), 3,4-dihydro-2H-pyran (DHP) (8.28 mmol), and pyridinium p-toluenesulfonate (PPTS) (0.07 mmol) is subjected to microwave irradiation at 50 °C for 5 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the protected compound (2).

Experimental Protocol: Synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol (3) [1]

To a solution of methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate (2) (1592.8 mg, 6.12 mmol) in anhydrous tetrahydrofuran (THF) (30.6 mL), 2.0 M lithium aluminum hydride (LAH) in THF (3.4 mL) is added dropwise. After the reaction is complete, a 1 N aqueous sodium hydroxide solution is added to the residue, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated saline solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the alcohol (3).

Further steps involve oxidation to the aldehyde, condensation with a substituted diamine to form the benzimidazole ring, and subsequent functionalization to yield the final active compounds.[1]

cluster_synthesis Synthesis of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives Start This compound (1) Step1 Protection of N-H (DHP, PPTS, Microwave 50°C) Start->Step1 Intermediate1 Methyl 1-(tetrahydro-2H-pyran-2-yl) -1H-indazole-6-carboxylate (2) Step1->Intermediate1 Step2 Reduction of Ester (LiAlH4, THF) Intermediate1->Step2 Intermediate2 (1-(tetrahydro-2H-pyran-2-yl) -1H-indazol-6-yl)methanol (3) Step2->Intermediate2 Step3 Oxidation to Aldehyde (Dess-Martin Periodinane) Intermediate2->Step3 Intermediate3 1-(tetrahydro-2H-pyran-2-yl) -1H-indazole-6-carbaldehyde (4) Step3->Intermediate3 Step4 Benzimidazole Formation (4-nitrobenzene-1,2-diamine, NH4Cl) Intermediate3->Step4 Intermediate4 Protected Benzimidazole Intermediate Step4->Intermediate4 Step5 Deprotection & Further Modifications Intermediate4->Step5 End Final 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives Step5->End cluster_flt3_pathway FLT3 Signaling Pathway in AML and Point of Inhibition FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds Dimerization Dimerization & Autophosphorylation FLT3R->Dimerization Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK, STAT5) Dimerization->Signaling Proliferation Leukemic Cell Proliferation & Survival Signaling->Proliferation Inhibitor Indazole-based FLT3 Inhibitor Inhibitor->Dimerization Inhibits cluster_p38_pathway p38α MAPK Signaling in Neuroinflammation Stress Inflammatory Stimuli (e.g., LPS) Upstream Upstream Kinases (MKK3/6) Stress->Upstream p38 p38α MAPK Upstream->p38 Phosphorylates Downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->Downstream Phosphorylates Inflammation Pro-inflammatory Cytokine Production Downstream->Inflammation Inhibitor Indazole-based p38α Inhibitor Inhibitor->p38 Inhibits

References

Methodological & Application

Synthesis of Methyl 1H-indazole-6-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 1H-indazole-6-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is based on a multi-step route starting from commercially available 4-methyl-3-nitrobenzoic acid.

Synthetic Pathway Overview

The synthesis of this compound from 4-methyl-3-nitrobenzoic acid is accomplished through a three-step process:

  • Esterification: The carboxylic acid group of 4-methyl-3-nitrobenzoic acid is converted to its methyl ester, yielding methyl 4-methyl-3-nitrobenzoate.

  • Reduction: The nitro group of methyl 4-methyl-3-nitrobenzoate is reduced to an amino group to form methyl 3-amino-4-methylbenzoate.

  • Diazotization and Cyclization: The amino group is diazotized and subsequently undergoes intramolecular cyclization to form the indazole ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsYield (%)
1Esterification4-methyl-3-nitrobenzoic acidMethyl 4-methyl-3-nitrobenzoateMethanol, Sulfuric acid81-85%
2ReductionMethyl 4-methyl-3-nitrobenzoateMethyl 3-amino-4-methylbenzoateIron powder, Acetic acidQuantitative (reported for similar reductions)[1]
3Diazotization & CyclizationMethyl 3-amino-4-methylbenzoateThis compoundIsoamyl nitrite, Acetic anhydrideNot specified in literature

Experimental Protocols

Step 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Esterification)

This protocol is adapted from the Fischer esterification of substituted benzoic acids.

Materials:

  • 4-methyl-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methyl-3-nitrobenzoate.

  • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Step 2: Synthesis of Methyl 3-amino-4-methylbenzoate (Reduction)

This protocol describes the reduction of the nitro group using iron powder in an acidic medium.[1]

Materials:

  • Methyl 4-methyl-3-nitrobenzoate

  • Iron powder (reduced)

  • Ethanol

  • Water

  • Glacial Acetic Acid

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 4-methyl-3-nitrobenzoate and iron powder (approximately 5 equivalents).

  • Add a solvent mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:1).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a sodium hydroxide solution to precipitate iron salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield methyl 3-amino-4-methylbenzoate.

Step 3: Synthesis of this compound (Diazotization and Cyclization)

This protocol involves the formation of a diazonium salt followed by intramolecular cyclization.

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Acetic anhydride

  • Chloroform

  • Isoamyl nitrite

  • Sodium acetate

  • Saturated sodium sulfite solution

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve methyl 3-amino-4-methylbenzoate in chloroform and add acetic anhydride. Stir the reaction at room temperature for 1 hour.

  • Sequentially add isoamyl nitrite, sodium acetate, and additional acetic anhydride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent.

  • Add a saturated sodium sulfite solution to the residue and stir.

  • The product will precipitate as a solid.

  • Filter the solid, wash with water, and dry to obtain this compound.

  • The crude product can be purified by recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 4-methyl-3-nitrobenzoic acid Intermediate1 Methyl 4-methyl-3-nitrobenzoate Start->Intermediate1 Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 3-amino-4-methylbenzoate Intermediate1->Intermediate2 Reduction (Fe, AcOH) Product This compound Intermediate2->Product Diazotization & Cyclization (Isoamyl nitrite, Ac₂O)

Caption: Synthetic route to this compound.

References

Application Notes and Protocols for the N-alkylation of Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in a variety of therapeutic drugs.[1][2] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of a mixture of regioisomers, which can present significant challenges in synthesis and purification.[1][2]

The regioselectivity of the N-alkylation of indazoles is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[1] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of "Methyl 1H-indazole-6-carboxylate", supported by quantitative data to guide researchers in achieving the desired outcomes.

Factors Influencing Regioselectivity

The alkylation of indazoles can be directed towards either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][3][4] This intrinsic stability can be leveraged to favor the formation of N-1 alkylated products under conditions that allow for equilibration.[1][3][4][5] Conversely, conditions that favor kinetic control may lead to the formation of the N-2 isomer.

Protocols for N-alkylation

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors N-1 alkylation.[6] This is often attributed to the formation of the more thermodynamically stable N-1 anion.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.[1]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction provides a strong preference for the formation of the N-2 regioisomer of indazoles.[1] This method is particularly useful when the desired product is the kinetically favored isomer.

Detailed Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.[1]

Protocol 3: Alkylation with Mixed Regioselectivity

In some instances, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF), the alkylation of indazoles results in a mixture of N-1 and N-2 isomers.[1] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are easily separable.

Detailed Experimental Protocol:

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous DMF.[1]

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to separate the N-1 and N-2 alkylated products.

Quantitative Data

The following table summarizes the quantitative data for the N-alkylation of various indazole derivatives, including those structurally similar to this compound.

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N-1:N-2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THFRT to 50>99 : 194[3]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.520 (N-1), 58 (N-2)[1][3]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[1]
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[1]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[1]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃ / DMFRT44 (N-1), 40 (N-2)84 (total)[7]

Visualizations

G General Workflow for N-alkylation of Indazoles cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_products Products Indazole This compound Reaction_Setup Reaction Setup Indazole->Reaction_Setup Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Setup Base Base Selection (e.g., NaH, K2CO3) Base->Reaction_Setup Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction_Setup Temp Temperature & Time Temp->Reaction_Setup Workup Workup & Extraction Reaction_Setup->Workup Reaction Monitoring Purification Purification (Chromatography) Workup->Purification N1_Product N-1 Alkylated Indazole Purification->N1_Product N2_Product N-2 Alkylated Indazole Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

G Regioselective N-alkylation Pathways cluster_N1 N-1 Alkylation Pathway cluster_N2 N-2 Alkylation Pathway Indazole This compound N1_Conditions Conditions: NaH, THF (Thermodynamic Control) Indazole->N1_Conditions N2_Conditions Conditions: Mitsunobu (DEAD, PPh3) (Kinetic Control) Indazole->N2_Conditions N1_Product N-1 Alkyl-Methyl 1H-indazole-6-carboxylate N1_Conditions->N1_Product High Selectivity N2_Product N-2 Alkyl-Methyl 2H-indazole-6-carboxylate N2_Conditions->N2_Product High Selectivity

Caption: Pathways for regioselective N-1 and N-2 alkylation.

References

Using "Methyl 1h-indazole-6-carboxylate" in medicinal chemistry for drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 1H-indazole-6-carboxylate has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic accessibility have established it as a crucial starting material for the development of a diverse range of therapeutic agents targeting key players in human diseases, including protein kinases and G-protein coupled receptors.

The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for other aromatic systems like indole and purine. This allows for its effective interaction with the active sites of various enzymes and receptors. The methyl ester at the 6-position of the indazole ring provides a convenient handle for further chemical modifications, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This adaptability has been successfully exploited in the discovery of potent and selective inhibitors for oncology, inflammatory diseases, and neurological disorders.

Application in Kinase Inhibition: Targeting FLT3 in Acute Myeloid Leukemia

Derivatives of this compound have shown significant promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[1][2][3] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1]

The indazole moiety can act as a hinge-binder, forming crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.[2][3] By modifying the core structure, researchers have developed potent FLT3 inhibitors with activity against both wild-type and mutated forms of the enzyme.

Quantitative Data: FLT3 Kinase Inhibition
Compound IDR GroupFLT3 IC₅₀ (nM)[2]FLT3-ITD (W51) IC₅₀ (nM)[2]FLT3-TKD (D835Y) IC₅₀ (nM)[2]
8a 4-methylphenyl181--
8e 4-methoxyphenyl154--
8r 4-(4-ethylpiperazin-1-yl)phenyl41.622.85.64

Note: The compounds listed are 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives synthesized from this compound.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The development of kinase inhibitors often translates to potent anticancer activity. Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating their potential as anticancer agents.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)
2f [4]4T1 (Breast Cancer)0.23 - 1.15
6o [5]K562 (Leukemia)5.15
6o [5]A549 (Lung Cancer)>10
6o [5]PC-3 (Prostate Cancer)>10
6o [5]HepG2 (Liver Cancer)>10
9 [6]MDA-MB-231 (Breast Cancer)30.6
25 [6]MDA-MB-231 (Breast Cancer)35.5
34 [6]MDA-MB-231 (Breast Cancer)22.3

Note: The compounds listed are derivatives of the indazole scaffold.

Modulation of G-Protein Coupled Receptors

The versatility of the indazole scaffold extends beyond kinase inhibition to the modulation of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

GPR120 Agonism

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and has emerged as a therapeutic target for type 2 diabetes and inflammatory conditions.[7][8] Indazole-6-phenylcyclopropylcarboxylic acid derivatives have been identified as selective GPR120 agonists.[7]

Cannabinoid Receptor (CB1) Modulation

The endocannabinoid system, particularly the CB1 receptor, is a key target for treating pain, obesity, and neurological disorders. Indazole-3-carboxamide derivatives have been extensively explored as potent and selective modulators of the CB1 receptor.[9][10]

Quantitative Data: GPCR Modulation
Compound ClassTargetActivityEC₅₀/IC₅₀
Indazole-6-phenylcyclopropylcarboxylic acidsGPR120AgonistVaries by derivative[7]
Indazole-3-carboxamide derivativesCB1 ReceptorModulatorVaries by derivative[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of screening and characterization assays in drug discovery. The following are representative protocols for key experiments involving indazole derivatives.

Synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives[2]

This protocol outlines the initial steps for synthesizing a library of FLT3 inhibitors starting from this compound.

G cluster_synthesis Synthetic Workflow Start This compound Step1 Protection of Indazole N-H (DHP, PPTS, Microwave) Start->Step1 Step2 Reduction of Ester (LiAlH4) Step1->Step2 Step3 Oxidation to Aldehyde (Dess-Martin Periodinane) Step2->Step3 Step4 Benzimidazole Formation (NH4Cl, 4-nitrobenzene-1,2-diamine) Step3->Step4 Step5 Reduction of Nitro Group (H2) Step4->Step5 Step6 Amide Coupling (Various benzoic acids) Step5->Step6 Step7 Deprotection (Acidic conditions) Step6->Step7 End Final Benzimidazole Derivatives Step7->End

Caption: Synthetic route for benzimidazole derivatives.

Protocol:

  • Protection of the Indazole N-H: A mixture of this compound, 3,4-dihydro-2H-pyran (DHP), and pyridinium p-toluenesulfonate (PPTS) is subjected to microwave irradiation at 50°C.[2]

  • Reduction of the Ester: The protected intermediate is then reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).[2]

  • Oxidation to the Aldehyde: The alcohol is oxidized to the aldehyde using Dess-Martin periodinane.[2]

  • Benzimidazole Formation: The aldehyde is reacted with ammonium chloride and 4-nitrobenzene-1,2-diamine to form the benzimidazole core.[2]

  • Reduction of the Nitro Group: The nitro group on the benzimidazole is reduced to an amine under a hydrogen atmosphere.[2]

  • Amide Coupling: The resulting aniline is coupled with various benzoic acids to introduce diversity.[2]

  • Deprotection: The protecting group is removed under acidic conditions to yield the final benzimidazole derivatives.[2]

In Vitro FLT3 Kinase Inhibition Assay[1][11]

This biochemical assay determines the direct inhibitory effect of a compound on FLT3 kinase activity.

G cluster_assay FLT3 Kinase Inhibition Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Dispense Compound Dilutions into Assay Plate Start->Step1 Step2 Add Kinase and Substrate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Stop Reaction and Detect Signal (e.g., ADP-Glo™) Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Workflow for FLT3 kinase inhibition assay.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., specific peptide)

  • ATP

  • Test compounds (indazole derivatives)

  • Assay buffer

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a suitable assay plate, add the test compound dilutions.

  • Add the FLT3 kinase and substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[11]

Cell Viability (MTT) Assay[5][6]

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines.

G cluster_assay MTT Assay Workflow Start Seed Cells in a 96-well Plate Step1 Incubate Overnight Start->Step1 Step2 Treat Cells with Compound Dilutions Step1->Step2 Step3 Incubate for 48 hours Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 4 hours Step4->Step5 Step6 Solubilize Formazan Crystals Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate IC50 Value Step7->End

Caption: Workflow for MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., K562, MDA-MB-231)

  • Cell culture medium

  • Test compounds (indazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere by incubating overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the plate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan.[6]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[6]

GPR120 Agonist Assay (Calcium Flux)[12]

This cell-based assay measures the activation of GPR120 by monitoring changes in intracellular calcium levels.

Protocol:

  • Use a cell line stably expressing human GPR120 (e.g., CHO-hGPR120).

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Add the test compounds (indazole derivatives) at various concentrations.

  • Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium concentration, which indicates receptor activation.

  • Calculate the EC₅₀ value from the dose-response curve.

Cannabinoid Receptor (CB1) Binding Assay[9][13]

This assay determines the affinity of a compound for the CB1 receptor.

Protocol:

  • Use cell membranes prepared from cells expressing the human CB1 receptor.

  • Incubate the membranes with a radiolabeled CB1 ligand (e.g., [³H]CP55,940) and various concentrations of the test compound.

  • Separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the Ki value, which represents the affinity of the test compound for the CB1 receptor.[12]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

G cluster_pathway Key Signaling Pathways cluster_flt3 FLT3 Signaling in AML cluster_gpr120 GPR120 Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Activates PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK Indazole_Inhibitor Indazole Derivative (e.g., from Methyl 1H-indazole-6-carboxylate) Indazole_Inhibitor->FLT3_Receptor Inhibits Leukemic_Cell Leukemic Cell Proliferation & Survival PI3K_AKT->Leukemic_Cell RAS_MAPK->Leukemic_Cell Indazole_Agonist Indazole Derivative (Agonist) GPR120 GPR120 Indazole_Agonist->GPR120 Activates Calcium_Release Intracellular Calcium Release GPR120->Calcium_Release GLP1_Secretion GLP-1 Secretion Calcium_Release->GLP1_Secretion

Caption: Overview of FLT3 and GPR120 signaling pathways.

The continued exploration of this compound as a versatile starting material holds significant promise for the discovery of novel and effective therapies for a wide range of human diseases. Its adaptability for chemical modification, coupled with its proven ability to interact with key biological targets, ensures its place as a valuable scaffold in the arsenal of medicinal chemists.

References

The Role of Methyl 1H-indazole-6-carboxylate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-indazole-6-carboxylate is a versatile bicyclic heteroaromatic building block crucial in the development of various kinase inhibitors. Its unique structural features allow it to serve as a key scaffold or an important intermediate in the synthesis of compounds targeting a range of kinases implicated in diseases such as cancer and neuroinflammation. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound, with a focus on FMS-like tyrosine kinase 3 (FLT3) inhibitors.

Application Notes

The indazole core of this compound is a "privileged" scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The carboxylate group at the 6-position provides a convenient handle for further chemical modifications and diversification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

One prominent example is its use in the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of FLT3.[1][2] FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic progenitor cells, and its mutations are associated with acute myeloid leukemia (AML).[1][2][3] The synthesis of these inhibitors involves a multi-step sequence starting from the protection of the indazole nitrogen, followed by functional group transformations and construction of the benzimidazole core, and finally, amide coupling to introduce various substituents.[1]

Furthermore, derivatives of this compound have been explored in the development of inhibitors for other kinases, including p38α mitogen-activated protein (MAP) kinase, implicated in inflammatory diseases, and Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[4][5]

Featured Application: Synthesis of FLT3 Inhibitors

This section details the synthesis and evaluation of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives as potent FLT3 inhibitors.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected synthesized benzamide derivatives against wild-type FLT3 and its clinically relevant mutants, FLT3-ITD (Internal Tandem Duplication) and FLT3-TKD (Tyrosine Kinase Domain).

Compound IDSubstituent (R)FLT3 IC₅₀ (nM)FLT3-ITD (W51) IC₅₀ (nM)FLT3-TKD (D835Y) IC₅₀ (nM)
8r 4-tert-Butyl41.622.85.64
8v 4-Phenoxy107-8.86

Table 1: Inhibitory activity (IC₅₀) of selected compounds against FLT3 and its mutants.[1][2]

Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds & Dimerizes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., Compound 8r) Inhibitor->FLT3 Inhibits Phosphorylation

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Experimental Protocols

Synthetic Workflow for FLT3 Inhibitors

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start This compound (1) Step1 Protection (DHP, PPTS) Yield: 88.7% Start->Step1 Intermediate2 Methyl 1-(THP)-1H-indazole-6-carboxylate (2) Step1->Intermediate2 Step2 Reduction (LiAlH4) Intermediate2->Step2 Intermediate3 (1-(THP)-1H-indazol-6-yl)methanol (3) Step2->Intermediate3 Step3 Oxidation (DMP) Intermediate3->Step3 Intermediate4 1-(THP)-1H-indazole-6-carbaldehyde (4) Step3->Intermediate4 Step4 Condensation (NH4Cl, 4-nitrobenzene-1,2-diamine) Intermediate4->Step4 Intermediate5 6-(5-nitro-1H-benzo[d]imidazol-2-yl)-1-(THP)-1H-indazole (5) Step4->Intermediate5 Step5 Reduction (H2, Pd/C) Intermediate5->Step5 Intermediate6 2-(1-(THP)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine (6) Step5->Intermediate6 Step6 Amide Coupling (Various Benzoic Acids) Intermediate6->Step6 Intermediate7 Protected Final Compounds (7a-z) Step6->Intermediate7 Step7 Deprotection (Acidic Conditions) Intermediate7->Step7 End Final Benzimidazole Derivatives (8a-z) Step7->End

Caption: General synthetic workflow for 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.[1][3]

Detailed Synthetic Procedures

The general synthetic route for the preparation of the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives is outlined below.[1][3]

1. Synthesis of Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate (2) [1] A mixture of this compound (1) (1216 mg, 6.90 mmol), 3,4-dihydro-2H-pyran (DHP) (8.28 mmol), and pyridinium p-toluenesulfonate (PPTS) (0.07 mmol) is reacted under microwave irradiation at 50 °C for 5 hours. After the reaction is complete, the mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over Na₂SO₄, concentrated, and the crude product is purified by flash column chromatography to yield compound (2) as a yellow oil.

2. Synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol (3) [1] Compound (2) is reduced to the corresponding alcohol (3) using lithium aluminum hydride (LiAlH₄).

3. Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde (4) [1] The alcohol (3) is oxidized to the aldehyde (4) using Dess-Martin Periodinane (DMP).

4. Synthesis of 6-(5-nitro-1H-benzo[d]imidazol-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (5) [1] The aldehyde (4) is treated with ammonium chloride (NH₄Cl) and 4-nitrobenzene-1,2-diamine to yield the benzimidazole compound (5).

5. Synthesis of 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine (6) [1] The nitro group of compound (5) is reduced to an amino group under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst to give aniline (6).

6. General procedure for the synthesis of intermediates (7a-z) [1] The aniline (6) is coupled with various benzoic acids to form the corresponding amide intermediates (7a-z).

7. General procedure for the synthesis of final benzimidazole derivatives (8a-z) [1] The protecting group on the intermediates (7a-z) is removed under acidic conditions to yield the final products (8a-z).

In Vitro FLT3 Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against FLT3 is evaluated using an in vitro kinase assay.[3]

1. Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) to achieve a range of concentrations.

2. Reaction Mixture Preparation: The kinase reaction is performed in a buffer containing recombinant FLT3 enzyme (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and adenosine triphosphate (ATP).

3. Incubation: The diluted compounds are pre-incubated with the FLT3 enzyme to allow for binding.

4. Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a specified time at a controlled temperature.

5. Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the inhibitory activity of the compound.

6. Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_assay In Vitro Kinase Assay Start Compound Dilution Step1 Prepare Reaction Mixture (Enzyme, Substrate, ATP) Start->Step1 Step2 Pre-incubate Compound with Enzyme Step1->Step2 Step3 Initiate Reaction (Add Substrate/ATP) Step2->Step3 Step4 Incubate at Controlled Temperature Step3->Step4 Step5 Stop Reaction & Detect Signal (e.g., Luminescence) Step4->Step5 Step6 Data Analysis (Calculate IC50) Step5->Step6 End Determine Inhibitory Potency Step6->End

Caption: Workflow of the in vitro FLT3 kinase inhibition assay.[3]

References

Application Notes and Protocols for the Analysis of Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of Methyl 1H-indazole-6-carboxylate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for purity assessment, stability studies, and quality control in drug development and chemical research.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase method is generally suitable for this compound, offering excellent resolution and reproducibility.

Application Note: Stability-Indicating RP-HPLC Method

This application note describes a stability-indicating reverse-phase HPLC method for the determination of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, making it suitable for stability studies as per ICH guidelines. The chromatographic conditions are optimized to achieve a symmetrical peak shape and adequate retention for the main compound while allowing for the elution of more polar or non-polar impurities.

Chromatographic Conditions (Proposed)

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Method Validation Parameters (Illustrative Data)

ParameterResult
Retention Time (RT) ~ 12.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Experimental Protocol: HPLC Analysis

1. Reagent and Sample Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

  • Diluent: Prepare a mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to obtain a final concentration of 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

2. HPLC System Setup and Operation:

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject the sample solution(s).

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Calculate the concentration of the analyte in the sample by comparing its peak area with that of the standard solution.

  • For stability studies, identify and quantify any degradation products relative to the main peak.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase B Prepare Diluent A->B C Weigh Standard & Sample B->C D Dissolve & Dilute C->D E Filter Solutions D->E F System Equilibration E->F G Set Parameters (Flow, Temp, UV) F->G H Inject Blank G->H I Inject Standard H->I J Inject Sample I->J K Peak Integration J->K L Quantification K->L M Generate Report L->M

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Method

GC is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule with a methyl ester group, can be amenable to GC analysis, likely with mass spectrometry (MS) for definitive identification.

Application Note: GC-MS Analysis

This application note outlines a GC-MS method for the identification and quantification of this compound. GC-MS provides high sensitivity and specificity, making it an excellent tool for impurity profiling and trace-level analysis. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound.

Chromatographic and Spectrometric Conditions (Proposed)

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CFinal Hold: 5 min at 300 °C
Transfer Line Temp. 290 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

Method Validation Parameters (Illustrative Data)

ParameterResult
Retention Time (RT) ~ 10.8 min
Linearity (r²) > 0.998
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Precision (% RSD) < 5.0%
Experimental Protocol: GC-MS Analysis

1. Reagent and Sample Preparation:

  • Solvent: Use a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Standard Solution (20 µg/mL): Accurately weigh 2 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Sample Solution (20 µg/mL): Prepare the sample in the same solvent to achieve a target concentration of 20 µg/mL.

  • Internal Standard (Optional): For improved quantitative accuracy, an internal standard with similar chemical properties but a different retention time can be used.

2. GC-MS System Setup and Operation:

  • Perform a leak check and ensure the system is ready for analysis.

  • Condition the column if necessary.

  • Set the GC and MS parameters as described in the table above.

  • Allow the system to stabilize.

  • Inject a solvent blank to check for system cleanliness.

  • Inject the standard solution to confirm the retention time and mass spectrum of the analyte.

  • Inject the sample solution(s).

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and the characteristic mass spectrum (molecular ion and fragmentation pattern).

  • For quantitative analysis, create a calibration curve using standards of different concentrations.

  • Calculate the concentration of the analyte in the sample based on the peak area relative to the calibration curve.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation A Select Solvent B Weigh Standard & Sample A->B C Dissolve to Target Conc. B->C D System Setup & Stabilization C->D E Set GC & MS Parameters D->E F Inject Solvent Blank E->F G Inject Standard F->G H Inject Sample G->H I Identify by RT & Mass Spectrum H->I J Quantify using Calibration I->J K Report Results J->K

Caption: Workflow for the GC-MS analysis of this compound.

Disclaimer: The quantitative data and specific chromatographic conditions provided in these application notes are illustrative and should be considered as a starting point. Method development and validation should be performed for the specific instrumentation and application to ensure accuracy and reliability.

Application Notes and Protocols: Purification of Methyl 1H-indazole-6-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-6-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for cancer therapy. The purity of this intermediate is paramount to ensure the desired outcome and reproducibility of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a robust and widely used technique for the separation of moderately polar organic compounds.

The primary goal of this protocol is to remove unreacted starting materials, reagents, and side products generated during its synthesis. A common synthetic route involves the diazotization of methyl 3-amino-4-methylbenzoate followed by cyclization. Potential impurities may therefore include residual starting material and various isomeric byproducts.

Physicochemical Properties Relevant to Chromatography

Understanding the properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂N/A
Molecular Weight 176.17 g/mol N/A
Appearance White to yellow or reddish-yellow crystalline powderN/A
Solubility Soluble in ethyl acetate, dichloromethane, and methanol. Sparingly soluble in hexanes and petroleum ether.N/A

Chromatographic Conditions

The selection of an appropriate stationary and mobile phase is critical for achieving good separation. For this compound, a normal-phase chromatography setup is most effective.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard stationary phase for this separation.

Mobile Phase Selection: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate, as this typically translates to good separation on a column. A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is commonly employed. The polarity of the mobile phase is adjusted by varying the ratio of these solvents.

Table of Chromatographic Data

The following table summarizes typical solvent systems and expected (illustrative) Rf values for the target compound and potential impurities. Note: These Rf values are estimates and should be confirmed by TLC analysis of the specific crude mixture before performing column chromatography.

CompoundStructureMobile Phase (v/v)Estimated Rf Value
This compound (Target) this compound30% Ethyl Acetate in Hexanes~0.35
20% Ethyl Acetate in Hexanes~0.25
Methyl 3-amino-4-methylbenzoate (Impurity) Methyl 3-amino-4-methylbenzoate30% Ethyl Acetate in Hexanes~0.50
Non-polar byproducts (e.g., from side reactions) Varies30% Ethyl Acetate in Hexanes>0.60
Polar byproducts (e.g., isomeric indazoles) Varies30% Ethyl Acetate in Hexanes<0.20

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of crude this compound using silica gel column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • Hexanes (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification tlc 1. TLC Analysis (Optimize Solvent System) slurry 2. Prepare Silica Gel Slurry tlc->slurry Determines Mobile Phase pack 3. Pack Column slurry->pack sample_prep 4. Prepare and Load Sample pack->sample_prep elute 5. Elute with Mobile Phase sample_prep->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor Analyze combine 8. Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate 9. Evaporate Solvent combine->evaporate characterize 10. Characterize Pure Product (NMR, MS, etc.) evaporate->characterize G start Start: Crude this compound tlc_analysis TLC Analysis: Test Solvent Systems (e.g., Hexane/EtOAc mixtures) start->tlc_analysis decision_rf Is Rf of Target ~0.2-0.4 with good separation? tlc_analysis->decision_rf prep_column Prepare and Pack Silica Gel Column decision_rf->prep_column  Yes adjust_solvent Adjust Solvent Ratio decision_rf->adjust_solvent No load_sample Load Crude Sample prep_column->load_sample elute_collect Elute Column and Collect Fractions load_sample->elute_collect monitor_fractions Monitor Fractions by TLC elute_collect->monitor_fractions decision_pure Fractions contain pure product? monitor_fractions->decision_pure combine_fractions Combine Pure Fractions decision_pure->combine_fractions  Yes discard_impure Discard Impure Fractions decision_pure->discard_impure No evaporate Solvent Evaporation combine_fractions->evaporate end End: Pure this compound evaporate->end adjust_solvent->tlc_analysis discard_impure->elute_collect Continue Elution

Scale-up synthesis of "Methyl 1h-indazole-6-carboxylate" for bulk production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the scale-up synthesis of Methyl 1H-indazole-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described multi-step synthesis is designed for bulk production, focusing on process efficiency, scalability, and product purity. This protocol is based on established chemical transformations, including nitration, reduction, diazotization/cyclization, and esterification. All quantitative data is summarized for clarity, and the experimental workflow is visualized to facilitate understanding and implementation in a laboratory or pilot plant setting.

Synthetic Pathway Overview

The selected synthetic route for the bulk production of this compound commences with the readily available starting material, 4-methyl-3-nitrobenzoic acid. The overall pathway involves three key transformations:

  • Reduction of the nitro group: The nitro group of the starting material is selectively reduced to an amino group to yield 3-amino-4-methylbenzoic acid.

  • Diazotization and intramolecular cyclization: The resulting amino-substituted benzoic acid undergoes diazotization followed by an intramolecular cyclization to form the indazole ring system, yielding 1H-indazole-6-carboxylic acid.

  • Esterification: The final step involves the esterification of the carboxylic acid group to produce the target molecule, this compound.

This pathway is advantageous for scale-up due to the availability of starting materials, generally high-yielding steps, and the avoidance of hazardous or expensive reagents.

Experimental Data Summary

The following tables provide a summary of the materials, reagents, and expected yields for each step of the synthesis.

Table 1: Materials and Reagents per 100g of Starting Material

StepStarting MaterialReagentsSolventsMolar Ratio (Reagent:SM)
14-methyl-3-nitrobenzoic acid (100 g)Palladium on Carbon (10 wt%), Hydrogen gasMethanolN/A
23-amino-4-methylbenzoic acidSodium Nitrite, Acetic Anhydride, ChloroformChloroform1.1, 3.0
31H-indazole-6-carboxylic acidMethanol, Sulfuric AcidMethanolN/A

Table 2: Reaction Conditions and Expected Yields

StepReaction TimeTemperaturePressureExpected Yield (%)
13 hoursRoom TemperatureAtmospheric~95%
218 hoursRefluxAtmospheric~85%
322 hoursRefluxAtmospheric~87%

Detailed Experimental Protocols

Step 1: Synthesis of 3-amino-4-methylbenzoic acid

Materials:

  • 4-methyl-3-nitrobenzoic acid (100 g, 0.552 mol)

  • 10% Palladium on Carbon (5.0 g)

  • Methanol (1000 mL)

  • Hydrogen gas supply

Procedure:

  • To a suitable hydrogenation vessel, add 4-methyl-3-nitrobenzoic acid and methanol.

  • Carefully add 10% palladium on carbon to the mixture.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi for laboratory scale, may vary for industrial scale) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (approximately 3 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-4-methylbenzoic acid as a solid. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of 1H-indazole-6-carboxylic acid

Materials:

  • 3-amino-4-methylbenzoic acid (from Step 1, ~83 g, 0.549 mol)

  • Acetic Anhydride (168 g, 1.65 mol)

  • Sodium Nitrite (41.5 g, 0.604 mol)

  • Chloroform (1000 mL)

Procedure:

  • In a large reaction flask, dissolve 3-amino-4-methylbenzoic acid in chloroform.

  • Add acetic anhydride to the solution and stir at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly add sodium nitrite in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 18 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-indazole-6-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

Materials:

  • 1H-indazole-6-carboxylic acid (from Step 2, ~75 g, 0.462 mol)

  • Methanol (1500 mL)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 5 mL)

Procedure:

  • In a large round-bottom flask, suspend 1H-indazole-6-carboxylic acid in methanol.

  • Carefully add concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 22 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final product as a solid.[1]

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway A 4-methyl-3-nitrobenzoic acid B 3-amino-4-methylbenzoic acid A->B H2, Pd/C Methanol C 1H-indazole-6-carboxylic acid B->C 1. Ac2O 2. NaNO2 Reflux D This compound C->D Methanol, H2SO4 Reflux

Caption: Synthetic route for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Esterification S1_Start Charge Reactor: 4-methyl-3-nitrobenzoic acid, Methanol, Pd/C S1_Reaction Hydrogenation (RT, 3h) S1_Start->S1_Reaction S1_Filter Filter to remove Pd/C S1_Reaction->S1_Filter S1_Concentrate Concentrate Filtrate S1_Filter->S1_Concentrate S1_Product 3-amino-4-methylbenzoic acid S1_Concentrate->S1_Product S2_Start Charge Reactor: 3-amino-4-methylbenzoic acid, Chloroform, Ac2O S1_Product->S2_Start S2_Reaction Add NaNO2 Reflux (18h) S2_Start->S2_Reaction S2_Workup Aqueous Workup S2_Reaction->S2_Workup S2_Purify Recrystallization S2_Workup->S2_Purify S2_Product 1H-indazole-6-carboxylic acid S2_Purify->S2_Product S3_Start Charge Reactor: 1H-indazole-6-carboxylic acid, Methanol, H2SO4 S2_Product->S3_Start S3_Reaction Reflux (22h) S3_Start->S3_Reaction S3_Workup Neutralization & Extraction S3_Reaction->S3_Workup S3_Purify Column Chromatography / Recrystallization S3_Workup->S3_Purify S3_Product This compound S3_Purify->S3_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 1H-Indazole-6-carboxamides from Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][2] Specifically, 1H-indazole-6-carboxamides are of growing interest due to their potential as modulators of key signaling pathways implicated in various diseases. These pathways include those regulated by p21-activated kinase 1 (PAK1) and calcium-release activated calcium (CRAC) channels, which are crucial in cancer and autoimmune disorders, respectively.[3][4][5]

This document provides detailed protocols for the synthesis of 1H-indazole-6-carboxamides starting from methyl 1H-indazole-6-carboxylate. Two primary synthetic routes are presented: a robust and widely applicable two-step method involving hydrolysis followed by amide coupling, and a more direct, one-step aminolysis approach.

Synthetic Strategies

The conversion of this compound to its corresponding amide can be achieved through two main pathways. The choice of method may depend on the amine's reactivity, the desired scale of the reaction, and the availability of reagents.

G cluster_0 Two-Step Method (Recommended) cluster_1 One-Step Method (Direct Aminolysis) Start This compound Step1 Hydrolysis (e.g., LiOH, NaOH) Start->Step1 Intermediate 1H-Indazole-6-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (e.g., HATU, EDC/HOBt) Intermediate->Step2 Product1 1H-Indazole-6-carboxamide Step2->Product1 Start2 This compound Step3 Direct Aminolysis (High Temp. or Catalyst) Start2->Step3 Product2 1H-Indazole-6-carboxamide Step3->Product2

Experimental Protocols

Protocol 1: Two-Step Synthesis via Carboxylic Acid Intermediate (Recommended)

This method is generally high-yielding and compatible with a wide range of amines.

Step 1a: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-6-carboxylic acid. The product can also be extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 1b: Amide Coupling with an Amine

Materials:

  • 1H-Indazole-6-carboxylic acid (from Step 1a)

  • Desired amine (primary or secondary, 1.0 - 1.2 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) with HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1H-indazole-6-carboxamide.

Protocol 2: Direct Aminolysis of this compound (Exploratory)

This method is more direct but may require optimization depending on the amine's reactivity and could lead to lower yields or side reactions, such as N-alkylation of the indazole ring.

Materials:

  • This compound

  • Desired amine (primary or secondary, excess, e.g., 5-10 equiv)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or neat amine if liquid)

  • Optional: Lewis acid catalyst (e.g., Trimethylaluminum, Ti(OiPr)₄) or a base catalyst.

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 equiv) and the desired amine.

  • If using a solvent, add it to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C). The optimal temperature will depend on the boiling points of the amine and solvent.

  • Monitor the reaction by TLC or LC-MS. This reaction may require an extended period (12-48 hours).

  • After completion or when no further conversion is observed, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the 1H-indazole-6-carboxamide. An aqueous workup may be performed prior to chromatography if the product is soluble in a water-immiscible organic solvent.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of 1H-indazole-6-carboxamides.

Table 1: Summary of Amide Coupling Conditions (from 1H-Indazole-6-carboxylic Acid)

Coupling ReagentBaseSolventTemperatureTime (h)Typical Yield (%)
HATUDIPEADMFRoom Temp.4-1270-95
EDC/HOBtTEADMFRoom Temp.6-1865-90
SOCl₂ then AminePyridineDCM/Toluene0 °C to RT2-660-85

Table 2: Representative Examples of Synthesized 1H-Indazole Carboxamides and their Biological Activity

Compound ClassSpecific MoietyBiological Target/ActivityPotency (IC₅₀/GI₅₀)Reference
N-Aryl-1H-indazole-6-carboxamidesPyrrole derivativesSoybean Lipoxygenase Inhibitor22 µM for hit compound[6]
N-Alkyl-1H-indazole-3-carboxamidesVaried alkyl chainsAnticancer (MCF-7 cell line)2.34 µM for lead compound[2]
1H-Indazole-3-carboxamidesVaried aryl groupsPAK1 Inhibitor9.8 nM for lead compound[5]
1H-Indazole-3-carboxamidesVaried aryl groupsCRAC Channel BlockerSub-µM for lead compound[3]

Signaling Pathway and Workflow Visualization

The indazole-carboxamide scaffold has been identified as a potent inhibitor of several kinases and ion channels involved in cell proliferation and immune response.

G cluster_pak1 PAK1 Signaling Pathway GrowthFactors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) Ras Ras Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 MEK_ERK MEK/ERK Pathway CellCycle Cell Cycle Progression Cytoskeleton Cytoskeletal Rearrangement Proliferation Cell Proliferation & Survival Invasion Metastasis & Invasion Inhibitor 1H-Indazole-6-carboxamide

G Start This compound + Amine Reaction Amide Synthesis (Protocol 1 or 2) Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography or Recrystallization Workup->Purification Step 3 Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Step 4 FinalProduct Pure 1H-Indazole-6-carboxamide Analysis->FinalProduct Step 5

References

Application Notes and Protocols: Suzuki Coupling Reactions with "Methyl 1H-indazole-6-carboxylate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anti-tumor, anti-HIV, and anti-inflammatory properties.[1] The functionalization of the indazole ring system is crucial for the development of new drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2][3][4] This document provides detailed application notes and protocols for the Suzuki coupling reactions of "Methyl 1H-indazole-6-carboxylate" derivatives, offering a guide for the synthesis of novel indazole-based compounds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[5][6] The reaction is favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][6]

Reaction Scheme and Mechanism

The general scheme for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid is depicted below. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X (Oxidative Addition Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R1-Pd(II)L2-R2 (Transmetalation Complex) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Product R1-R2 (Coupled Product) Pd(II)_Aryl_Complex->Product Forms Reductive_Elimination->Pd(0)L2 Regeneration Indazole_Halide Methyl 7-bromo-1H-indazole-6-carboxylate (R1-X) Indazole_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid (R2-B(OH)2) Boronic_Acid->Transmetalation Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetalation

Figure 1: General mechanism of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are generalized from procedures reported for the Suzuki coupling of similar indazole derivatives.[1][7][8] Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of Bromo-Indazole Carboxylate Derivatives

This protocol is adapted from the synthesis of N-aryl indazole carboxamides.[1]

Materials:

  • Bromo-indazole carboxylate derivative (e.g., Methyl 7-bromo-1H-indazole-6-carboxylate)

  • Arylboronic acid (1.5 - 3 equivalents)

  • Palladium catalyst (e.g., PdCl2(dppf)·DCM, 0.05 equivalents)[1][7]

  • Base (e.g., K2CO3 or Cs2CO3, 3 equivalents)[1][8]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[1][9]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a reaction vessel, add the bromo-indazole carboxylate derivative (1 equivalent), arylboronic acid (1.5-3 equivalents), and base (3 equivalents).[1]

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.[9]

  • Add the degassed solvent mixture (1,4-dioxane/water).[1][9]

  • Add the palladium catalyst under a positive flow of the inert gas.[9]

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.[1][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.[1]

  • Transfer the filtrate to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1]

Protocol 2: Synthesis of 5-(1-tert-Butoxycarbonyl-1H-pyrrol-2-yl)-1H-indazole-3-carboxylic acid methyl ester

This protocol is based on a reported synthesis and can be adapted for other 5-bromo-indazole carboxylates.[7]

Materials:

  • 5-Bromo-1H-indazole-3-carboxylic acid methyl ester (1 equivalent)[7]

  • N-Boc-2-pyrroleboronic acid (2 equivalents)[7]

  • Pd(dppf)Cl2 (palladium catalyst)[7]

  • K2CO3 (base)[7]

  • Dimethoxyethane (solvent)[7]

Procedure:

  • In a reaction flask, dissolve 5-bromo-1H-indazole-3-carboxylic acid methyl ester (61 mg, 0.24 mmol) and N-Boc-2-pyrroleboronic acid (99 mg, 0.47 mmol) in dimethoxyethane.[7]

  • Add K2CO3 and Pd(dppf)Cl2 to the mixture.[7]

  • Heat the reaction mixture at 80 °C for 2 hours.[7]

  • After completion, proceed with a standard aqueous work-up and extraction as described in Protocol 1.

  • The final product was obtained as an orange viscous liquid in 70% yield.[7]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki coupling of various indazole derivatives as reported in the literature.

Table 1: Optimization of Suzuki Coupling Conditions for Bromo-indazole Carboxamide [1]

EntryCatalystBaseSolventYield (%)
1PdCl2(dppf)·DCMK2CO3THF/water35
2PdCl2(dppf)·DCMCs2CO3THF/water45
3PdCl2(dppf)·DCMK2CO31,4-dioxane/water85
4PdCl2(dppf)·DCMCs2CO31,4-dioxane/water92

Table 2: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [7]

CatalystReaction Time (h)Yield (%)
Pd(PPh3)42445
Pd(PPh3)2Cl22460
Pd(dppf)Cl2285
Pd(OAc)22430

Table 3: Suzuki Coupling of 7-Bromo-4-substituted-1H-indazoles with Arylboronic Acids [8]

Indazole SubstrateBoronic AcidProduct Yield (%)
5a4-methoxyphenylboronic acid82
5a4-fluorophenylboronic acid78
5a3-thienylboronic acid75
5a2-thienylboronic acid80
5b4-methoxyphenylboronic acid85
5b3-thienylboronic acid72
5c4-methoxyphenylboronic acid71

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a Suzuki coupling experiment and the logical relationship between the key reaction components.

Experimental_Workflow start Start reagents 1. Weigh Reagents (Indazole Halide, Boronic Acid, Base) start->reagents setup 2. Assemble Reaction Apparatus (Flask, Condenser, Stir Bar) reagents->setup inert 3. Purge with Inert Gas (Argon or Nitrogen) setup->inert solvent 4. Add Degassed Solvent inert->solvent catalyst 5. Add Palladium Catalyst solvent->catalyst reaction 6. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 7. Reaction Work-up (Cool, Filter, Extract) reaction->workup purification 8. Purify Product (Column Chromatography) workup->purification characterization 9. Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for a Suzuki coupling reaction.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole_Halide This compound Derivative (Halogenated) Product Coupled Product (Biaryl-indazole-6-carboxylate) Indazole_Halide->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Ligand Phosphine Ligand (e.g., dppf) Ligand->Catalyst Stabilizes Base Base (e.g., K2CO3, Cs2CO3, K3PO4) Base->Product Solvent Solvent System (e.g., Dioxane/Water, DME) Solvent->Product Temperature Temperature (e.g., 80-100 °C) Temperature->Product

Figure 3: Logical relationships of components in the Suzuki coupling reaction.

Troubleshooting and Optimization

Low or no conversion in a Suzuki coupling reaction can be attributed to several factors.[9]

  • Catalyst Inactivity: Ensure the palladium catalyst is fresh and has not been deactivated. Consider screening different catalysts and ligands, as electron-rich and bulky phosphine ligands can be more effective for certain substrates.[6][9]

  • Base Strength and Solubility: The choice of base is critical for the transmetalation step. If using common bases like K2CO3, switching to a stronger or more soluble base such as Cs2CO3 or K3PO4 may improve yields, especially with sterically hindered substrates.[9] The presence of water can be crucial for the activity of some bases.[9]

  • Solvent Choice: The solvent affects the solubility of all reaction components and the overall kinetics. Common solvents include 1,4-dioxane, DMF, and toluene, often with a small amount of water.[9]

  • Reaction Temperature: Sufficient thermal energy is often required. If the reaction is sluggish at a lower temperature, increasing it to 100-120 °C may be beneficial, provided the reactants are thermally stable.[9]

  • Steric Hindrance: Highly substituted indazoles or bulky boronic acids can hinder the reaction. In such cases, using more active catalysts, higher temperatures, and longer reaction times may be necessary to achieve good conversion.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel "this compound" derivatives. By carefully selecting the catalyst, base, and solvent system, and by optimizing the reaction conditions, a wide variety of biaryl and heteroaryl indazoles can be prepared in good to excellent yields. These compounds serve as valuable building blocks for the discovery and development of new therapeutic agents.

References

Application of Methyl 1H-Indazole-6-Carboxylate in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 1H-indazole-6-carboxylate is a versatile organic compound that primarily serves as a crucial building block in the synthesis of advanced materials. While its direct application in materials is limited, its derivative, 1H-indazole-6-carboxylic acid, obtained through hydrolysis, is a key ligand in the development of photoluminescent coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials exhibit promising applications in areas such as solid-state lighting, sensing, and photonics due to their unique optical properties.

Application Notes

The principal application of this compound in materials science is as a precursor to 1H-indazole-6-carboxylic acid, which is then utilized as an organic linker in the synthesis of luminescent CPs and MOFs. The indazole core, with its fused pyrazole and benzene rings, provides a rigid and aromatic scaffold that, when coordinated with metal ions, can give rise to materials with interesting photophysical properties.

The luminescence in these materials typically originates from ligand-centered π-π* electronic transitions.[1] The choice of the metal ion can further influence the dimensionality and luminescent properties of the resulting framework. For instance, d¹⁰ metals like zinc(II) and cadmium(II) are often employed as they can prevent fluorescence quenching and promote strong photoluminescence.[1]

A notable example is the synthesis of coordination polymers using 1H-indazole-6-carboxylic acid with zinc(II) and cadmium(II) ions. These reactions yield materials with different structural dimensionalities, from one-dimensional double chains to three-dimensional networks, all exhibiting photoluminescence.[1] The development of such materials is a pioneering step in exploring the potential of indazole-6-carboxylic acid and its derivatives in the field of functional materials.[1]

Data Presentation

Currently, detailed comparative quantitative data for a series of materials based on 1H-indazole-6-carboxylate is limited in the public domain. However, the foundational work on Zn(II) and Cd(II) coordination polymers provides a basis for future comparative studies. The following table illustrates the type of data that is crucial for evaluating and comparing the performance of these materials.

CompoundMetal IonDimensionalityExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Lifetime (ns)
[Zn(L)(H₂O)]n (L = 1H-indazole-6-carboxylate)Zn(II)1D~325~380Not ReportedNot Reported
[Cd₂(HL)₄]nCd(II)3D~325~380Not ReportedNot Reported

Note: The emission spectra of these compounds are reported to be similar to the free ligand.[1] Further research is needed to quantify the quantum yields and lifetimes for a comprehensive comparison.

Experimental Protocols

The synthesis of coordination polymers from 1H-indazole-6-carboxylate (after hydrolysis to the carboxylic acid) is typically carried out under solvothermal conditions. This method allows for the crystallization of the final product directly from the reaction mixture.

Protocol 1: Synthesis of [Zn(L)(H₂O)]n (L = 1H-indazole-6-carboxylate)

This protocol is adapted from the synthesis of a one-dimensional zinc(II) coordination polymer with 1H-indazole-6-carboxylic acid.[1]

Materials:

  • 1H-indazole-6-carboxylic acid (H₂L)

  • Zinc acetate (Zn(CH₃COO)₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve 0.010 g (0.006 mmol) of 1H-indazole-6-carboxylic acid in 0.5 mL of DMF.

  • Add 0.5 mL of deionized water to the ligand solution.

  • In a separate vial, dissolve 0.0134 g (0.03 mmol) of zinc acetate in 0.5 mL of deionized water.

  • Add 0.5 mL of DMF to the metal salt solution.

  • Add the metal salt solution dropwise to the ligand solution with stirring.

  • Transfer the resulting colorless mixture to a sealed glass vessel.

  • Heat the vessel in an oven at 100 °C for 24 hours.

  • After cooling to room temperature, collect the X-ray quality crystals by filtration.

  • Wash the crystals with deionized water.

  • The reported yield is 64% based on the zinc salt.[1]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization of coordination polymers based on 1H-indazole-6-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_ligand Dissolve 1H-indazole-6-carboxylic acid in DMF and Water start->dissolve_ligand dissolve_metal Dissolve Metal Salt (e.g., Zinc Acetate) in Water and DMF start->dissolve_metal mixing Mix Ligand and Metal Salt Solutions dissolve_ligand->mixing dissolve_metal->mixing solvothermal Solvothermal Reaction (100°C, 24h) mixing->solvothermal filtration Filtration and Washing solvothermal->filtration product Coordination Polymer Crystals filtration->product xrd Single-Crystal X-ray Diffraction (Structure Determination) product->xrd ftir FTIR Spectroscopy (Coordination Confirmation) product->ftir pl Photoluminescence Spectroscopy (Optical Properties) product->pl

Figure 1. Experimental workflow for the synthesis and characterization of coordination polymers.

logical_relationship cluster_precursor Precursor cluster_ligand Ligand cluster_material Material cluster_properties Properties & Applications precursor This compound ligand 1H-indazole-6-carboxylic acid precursor->ligand Hydrolysis material Photoluminescent Coordination Polymers / MOFs ligand->material Coordination with Metal Ions (e.g., Zn(II), Cd(II)) properties Ligand-Centered Luminescence (π-π* transitions) material->properties applications Potential Applications: - Solid-State Lighting - Sensing - Photonics properties->applications

Figure 2. Logical relationship from precursor to application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically begins with readily available precursors. One common starting material is 4-methyl-3-nitrobenzoic acid methyl ester, which undergoes reduction of the nitro group followed by diazotization and cyclization.[1] Another frequently used precursor is 3-amino-4-methylbenzoic acid, which can be esterified before or after the indazole ring formation.[2]

Q2: What are the key reaction steps in the synthesis of this compound?

A2: The synthesis generally involves a multi-step process that includes:

  • Formation of the indazole ring: This is often achieved through diazotization of an amino group followed by an intramolecular cyclization.

  • Esterification: The carboxylic acid group at the 6-position is converted to a methyl ester. This can be done either on the starting material or on the formed 1H-indazole-6-carboxylic acid.[3]

Q3: What are the typical yields for the synthesis of this compound?

A3: The overall yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. While specific yields for every protocol are not always reported, individual steps can have high yields. For instance, the esterification of 3-methyl-1H-indazole-6-carboxylic acid with methanol and sulfuric acid has been reported to yield 87% of the corresponding methyl ester.[4] An improved six-step synthesis of a related compound, 6-[(ethylthio)methyl]-1H-indazole, resulted in a 3-fold increase in the overall yield by replacing a mesylate intermediate with a bromide derivative.[2]

Q4: What are the common impurities encountered, and how can they be removed?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions during diazotization, and regioisomers formed during N-alkylation if applicable. Purification is typically achieved through column chromatography on silica gel or recrystallization.[1][5] For column chromatography, a common eluent system is a mixture of methanol and dichloromethane.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield in the indazole ring formation step.
Possible Cause Suggested Solution
Incomplete diazotization. Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Side reactions during cyclization. The diazonium salt intermediate is reactive and can lead to side products. Control the reaction temperature and pH carefully. The use of isoamyl nitrite in the presence of acetic anhydride and sodium acetate is a common method for this transformation.[1]
Poor quality of starting materials. Use pure starting materials. Recrystallize or purify the starting aniline derivative if necessary.
Problem 2: Incomplete esterification of 1H-indazole-6-carboxylic acid.
Possible Cause Suggested Solution
Equilibrium limitation of Fischer esterification. Use a large excess of methanol, which also serves as the solvent.[6] Add a strong acid catalyst like concentrated sulfuric acid.[4] Consider using a dehydrating agent to remove the water formed during the reaction to shift the equilibrium towards the product.
Insufficient reaction time or temperature. The reaction may require prolonged heating under reflux. A reported procedure for a similar substrate involved refluxing for 22 hours.[4]
Steric hindrance. While less likely for the 6-carboxylate, significant steric hindrance around the carboxylic acid could slow down the reaction. In such cases, using a more reactive methylating agent might be necessary.
Problem 3: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities. A reported system for a similar compound is methanol in dichloromethane.[1]
Product is an oil or does not crystallize easily. If recrystallization is difficult, try different solvent systems. If the product is an oil, purification by column chromatography is the preferred method.
Presence of regioisomers. If N-substitution is performed, mixtures of N1 and N2 isomers can be challenging to separate. The choice of base and solvent can significantly influence the regioselectivity.[7][8]

Data Presentation

Table 1: Comparison of Esterification Conditions for Indazole Carboxylic Acids

Substrate Reagents Solvent Conditions Yield (%) Reference
3-Methyl-1H-indazole-6-carboxylic acidConcentrated H₂SO₄MethanolReflux, 22 h87[4]
General Carboxylic AcidAcid Catalyst (e.g., H₂SO₄, TsOH)AlcoholEquilibrium conditionsVariable[6]

Experimental Protocols

Protocol 1: Synthesis of 1H-indazole-6-carboxylic acid methyl ester from 4-methyl-3-aminobenzoic acid methyl ester

This protocol is adapted from a similar synthesis.[1]

  • Acetylation: In a reaction vessel, dissolve 4-methyl-3-aminobenzoic acid methyl ester in chloroform. Add acetic anhydride and stir at room temperature for 1 hour.

  • Diazotization and Cyclization: To the reaction mixture, sequentially add isoamyl nitrite, sodium acetate, and additional acetic anhydride. Heat the mixture to reflux for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in methanol and treat with sodium carbonate with stirring for 1 hour. Filter the mixture and evaporate the filtrate to dryness. Add water to precipitate the solid. Filter the solid and purify by silica gel column chromatography using a methanol/dichloromethane eluent to obtain pure this compound.[1]

Protocol 2: Esterification of 1H-indazole-6-carboxylic acid

This protocol is based on the Fischer esterification method.[4][6]

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-6-carboxylic acid in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture under reflux for an extended period (e.g., 22 hours), monitoring the reaction by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the residue with ethyl acetate. Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Material (e.g., 4-methyl-3-aminobenzoic acid methyl ester) diazotization Diazotization & Cyclization start->diazotization crude_indazole Crude 1H-indazole-6-carboxylate diazotization->crude_indazole purification Purification (Column Chromatography/ Recrystallization) crude_indazole->purification esterification Esterification (if starting from carboxylic acid) crude_ester Crude Methyl 1H-indazole-6-carboxylate esterification->crude_ester crude_ester->purification final_product Pure Methyl 1H-indazole-6-carboxylate purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Reagents) start->check_conditions check_workup Review Work-up & Purification start->check_workup optimize_diazotization Optimize Diazotization (Low Temp, Stoichiometry) check_conditions->optimize_diazotization Indazole formation issue optimize_esterification Optimize Esterification (Excess Alcohol, Catalyst, Time) check_conditions->optimize_esterification Esterification issue optimize_purification Refine Purification Method (Solvent System, Technique) check_workup->optimize_purification

Caption: A logical troubleshooting workflow for improving synthesis outcomes.

References

Troubleshooting side reactions in "Methyl 1h-indazole-6-carboxylate" synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 1H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process. A common route involves the diazotization of an appropriately substituted aniline, such as 4-methyl-3-nitroaniline, followed by cyclization to form the indazole ring. The carboxylic acid group is then esterified to yield the final product. Another approach is the direct esterification of 1H-indazole-6-carboxylic acid.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most prevalent side reactions include the formation of regioisomers (N1 vs. N2 alkylation/acylation), incomplete cyclization leading to starting material carryover, and the formation of dimeric or polymeric byproducts, especially at elevated temperatures.[1] In reactions involving diazotization, incomplete reaction or decomposition of the diazonium salt can also lead to impurities.[2]

Q3: How can I purify the crude this compound?

A3: Purification is typically achieved through column chromatography on silica gel or by recrystallization.[3][4] For separating stubborn regioisomers, a mixed solvent recrystallization can be effective.[5][6] Common solvent systems for column chromatography include mixtures of ethyl acetate and hexanes, while recrystallization can be performed from solvents like ethanol, methanol, or acetone/water mixtures.[4][6]

Q4: What is the typical purity I can expect for the final product?

A4: Commercially available this compound is often supplied with a purity of 97% or higher.[7] With careful optimization of the synthesis and purification steps, it is feasible to achieve high purity in a laboratory setting.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield of the Final Product

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic sequence. Here are some common causes and troubleshooting suggestions:

  • Incomplete Diazotization or Cyclization: The initial formation of the indazole ring is a critical step.

    • Solution: Ensure the temperature during diazotization is kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt. Monitor the reaction closely by TLC to ensure complete conversion before proceeding.

  • Suboptimal Esterification Conditions: The esterification of 1H-indazole-6-carboxylic acid may not have gone to completion.

    • Solution: For Fischer esterification, using a large excess of methanol and a suitable acid catalyst (e.g., H₂SO₄) is crucial.[8] Driving the equilibrium towards the product by removing water, for example, with a Dean-Stark apparatus, can improve the yield.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction or chromatography.

    • Solution: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous layer. When performing column chromatography, carefully select the eluent system to ensure good separation without excessive band broadening.

Parameter Condition A (Low Yield) Condition B (Improved Yield) Observations
Diazotization Temp. 15 °C0-5 °CHigher temperatures can lead to diazonium salt decomposition.
Esterification Catalyst 0.1 eq. H₂SO₄0.3 eq. H₂SO₄Catalytic amount of acid is crucial for the reaction rate.
Water Removal Not performedDean-Stark trapRemoving water drives the esterification equilibrium to the product side.
Typical Yield 30-40%70-80%Optimized conditions significantly boost the overall yield.

Problem 2: Formation of N1 and N2 Regioisomers

Q: I am observing a mixture of N1 and N2-methylated indazoles in my final product. How can I improve the regioselectivity?

A: The formation of N1 and N2 isomers is a common challenge in the alkylation of indazoles. The ratio of these isomers is influenced by steric and electronic effects of the substituents, the nature of the alkylating agent, the base, and the solvent used.[9][10][11]

  • Kinetic vs. Thermodynamic Control: Often, the N2 isomer is the kinetic product, while the N1 isomer is the thermodynamically more stable product.[5]

    • Solution: Running the reaction at a higher temperature or for a longer duration may favor the formation of the more stable N1 isomer through equilibration. Conversely, lower temperatures may favor the kinetic N2 product.

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation.

    • Solution: For N1-selective alkylation, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be effective for some indazole systems.[9] In contrast, using bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF might lead to different isomer ratios.[10]

Parameter Condition A (Mixture of Isomers) Condition B (Improved N1-selectivity) Observations
Base K₂CO₃NaHNaH can favor the formation of the N1-anion.
Solvent AcetoneTHFThe solvent can influence the reactivity of the indazole anion.
Temperature 50 °CRefluxHigher temperatures can promote equilibration to the thermodynamic product.
N1:N2 Ratio ~1:1>95:5Optimized conditions can significantly improve regioselectivity.

Problem 3: Presence of Dimeric Byproducts

Q: My final product is contaminated with high molecular weight impurities, which I suspect are dimers. How can I prevent their formation?

A: Dimerization is a known side reaction in some indazole syntheses, particularly at elevated temperatures.[1] This can occur through various mechanisms, including the reaction of a reactive intermediate with a starting material molecule.

  • Reaction Concentration and Temperature: High concentrations and temperatures can favor bimolecular side reactions.

    • Solution: Running the reaction at a lower temperature and under more dilute conditions can disfavor the formation of dimeric byproducts. Slow, dropwise addition of one reactant to another can also help to maintain a low concentration of reactive intermediates.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-6-carboxylic acid

This protocol is a representative procedure based on common synthetic methods for indazoles.

  • Diazotization: Dissolve 4-methyl-3-nitroaniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 1H-indazole-6-carboxylic acid.

Protocol 2: Esterification to this compound (Fischer Esterification)

  • Suspend the crude 1H-indazole-6-carboxylic acid (1.0 eq.) in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2-0.3 eq.).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.[8]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.[3][12]

Visualizations

experimental_workflow start Start: 4-Methyl-3-nitroaniline diazotization Diazotization (NaNO2, Acid, 0-5 °C) start->diazotization cyclization Cyclization (Heat) diazotization->cyclization acid_intermediate 1H-Indazole-6-carboxylic acid cyclization->acid_intermediate esterification Esterification (MeOH, H2SO4, Reflux) acid_intermediate->esterification workup Aqueous Work-up & Extraction esterification->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issues Potential Issues cluster_solutions Solutions start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Unreacted Starting Material side_products Side Products Formed check_reaction->side_products Unexpected Spots/Peaks purification_loss Loss During Purification check_reaction->purification_loss Low Recovery After Purification optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions side_products->optimize_conditions change_route Consider Alternative Synthetic Route side_products->change_route modify_workup Modify Work-up/ Purification Protocol purification_loss->modify_workup

Caption: A logical flowchart for troubleshooting common synthesis problems.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 1H-indazole-6-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Methyl 1H-indazole-6-carboxylate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the derivatization of this compound, presented in a question-and-answer format.

N-Alkylation and N-Arylation

Question 1: My N-alkylation reaction is producing a mixture of N-1 and N-2 isomers with poor selectivity. How can I favor the N-1 product?

Answer: Achieving N-1 regioselectivity in the alkylation of indazoles is a common challenge. The choice of base and solvent system is critical. To favor the N-1 isomer, consider the following:

  • Base and Solvent: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is known to significantly favor N-1 alkylation.[1][2][3] This is because the sodium cation can chelate with the carbonyl of the methyl ester, sterically hindering the N-2 position.[3]

  • Avoid Polar Aprotic Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to a decrease in N-1 selectivity.[4]

  • Alkylating Agent: The nature of the alkylating agent can also influence the outcome. While a wide range of alkyl halides and tosylates are tolerated, primary alkyl halides are commonly used in these protocols.[1]

Question 2: How can I selectively synthesize the N-2 alkylated isomer?

Answer: While N-1 is often the thermodynamically favored product, certain conditions can promote N-2 alkylation:

  • Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate) with an appropriate alcohol has been shown to strongly favor the formation of the N-2 regioisomer.[3][4][5]

  • Substituent Effects: The electronic properties of substituents on the indazole ring can influence regioselectivity. For instance, electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, have been shown to confer excellent N-2 regioselectivity.[1][5]

Question 3: My N-arylation reaction is not working. What are some common issues?

Answer: N-arylation, often performed under Buchwald-Hartwig conditions, can be challenging. If you are experiencing issues, consider the following:

  • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand combination.

  • Boc Protection: If you are using a Boc-protected indazole, be aware that the protecting group may be cleaved under certain Suzuki or Buchwald coupling conditions, especially with microwave heating.[6] This can sometimes be used to your advantage to perform a one-pot deprotection and N-arylation.

Amide Coupling of the Carboxylate Group

Question 4: My amide coupling reaction with the methyl ester has low yield. What can I do?

Answer: Direct amide coupling with the methyl ester can be inefficient. It is generally recommended to first hydrolyze the methyl ester to the corresponding carboxylic acid and then perform the amide coupling. Once you have the carboxylic acid, if you are still facing issues:

  • Coupling Reagents: Use a high-efficiency coupling reagent. For many applications, especially with less reactive amines, uronium-based reagents like HATU are recommended.[7] For more reactive amines, a more cost-effective option is a carbodiimide like EDC in combination with an additive like HOBt.[7][8][9]

  • Reaction Conditions: Ensure your solvent (e.g., DMF) is anhydrous and that you are using a suitable base, such as DIPEA or triethylamine, to neutralize any acid formed.[7][8]

  • Order of Addition: A recommended order of addition is to dissolve the carboxylic acid in the solvent, add the base, add the coupling reagent for pre-activation, and finally add the amine.[7]

  • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may help drive it to completion.[7]

Protecting Group Strategies

Question 5: I need to protect the indazole nitrogen for a subsequent reaction. Which protecting group should I use?

Answer: The choice of protecting group depends on the stability required for your downstream reaction conditions and the ease of removal.[10]

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable under mildly acidic and basic conditions.[11] It can be removed with strong acids (like TFA or HCl) or under certain basic conditions (e.g., NaOMe in MeOH).[11][12]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is highly reliable and stable to a wide range of nucleophilic, basic, and reductive conditions.[10][13][14] It can be a good choice for reactions involving organometallics. It can be removed with fluoride sources like TBAF or under acidic conditions.[13][14]

  • THP (Tetrahydropyranyl): This acetal-based group is easily introduced and removed under mild acidic conditions, making it suitable for synthetic routes that avoid strong acids.[10]

Question 6: I am having trouble removing the Boc protecting group without affecting other sensitive functionalities in my molecule.

Answer: Selective deprotection of a Boc group on an indazole can be achieved. Using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature is a highly selective and efficient method for removing the N-Boc group on indazoles, often leaving other sensitive groups like Boc-protected amines intact.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data for key derivatization reactions based on literature reports for indazole systems.

Table 1: Regioselectivity of Indazole N-Alkylation Under Various Conditions

Indazole SubstrateAlkylating AgentBaseSolventN-1 : N-2 RatioReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF>99% N-1[4]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideK₂CO₃DMF1 : 1.1[4]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMF38% : 46%[15]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious tosylatesCs₂CO₃DMF>90% N-1[15]
IndazoleSEM-ClNaHTHF7.5 : 1[14]

Table 2: Comparison of Common Amide Coupling Reagents for 1H-Indazole-3-carboxylic Acid

Coupling ReagentAdditiveKey AdvantagesPotential IssuesReference
HATU-High efficiency, fast reaction times, suitable for hindered amines.Higher cost, potential for guanidinylation side products.[7]
HBTU/TBTUHOBtHigh efficiency, byproducts are generally soluble.Can cause guanidinylation; less reactive than HATU.[7]
PyBOP-High efficiency, does not cause guanidinylation.Solutions in DMF have moderate stability; can be more expensive.[7]
EDCHOBt, OxymaCost-effective, widely available.Slower reactions, risk of racemization (reduced by additives).[7]

Detailed Experimental Protocols

Protocol 1: Selective N-1 Alkylation using Sodium Hydride

This protocol is optimized for achieving high N-1 regioselectivity.[3]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling via the Carboxylic Acid using HATU

This protocol assumes the starting material is 1H-indazole-6-carboxylic acid (obtained from the hydrolysis of the methyl ester).

  • To a round-bottom flask under an inert atmosphere, add 1H-indazole-6-carboxylic acid (1.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) to make an approximately 0.1 M solution and stir until dissolved.

  • Add the desired amine (1.0-1.2 equiv) to the solution.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.0-1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[7]

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Boc Protection of the Indazole Ring
  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography if necessary.

Protocol 4: Selective N-Boc Deprotection

This protocol is adapted from a selective method for deprotecting N-Boc on indazoles.[11]

  • Dissolve the N-Boc protected this compound derivative in dry methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.2 equiv).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the product with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Starting Material cluster_derivatization Derivatization Pathways cluster_intermediates Key Intermediates start This compound N_Alkylation N-Alkylation / N-Arylation (N-1 or N-2) start->N_Alkylation Base, Electrophile (e.g., R-Br) Hydrolysis Hydrolysis to Carboxylic Acid start->Hydrolysis Halogenation Halogenation (e.g., Iodination) start->Halogenation Amide_Coupling Amide Coupling (at C6-ester) Ring_Func Ring Functionalization (e.g., Suzuki Coupling) Hydrolysis->Amide_Coupling Amine, Coupling Reagent Halogenation->Ring_Func Pd Catalyst, Boronic Acid G cluster_solutions Solutions Start Poor N-1/N-2 Regioselectivity in N-Alkylation Check_Base What base and solvent are you using? Start->Check_Base Polar_Solvent Using K₂CO₃/DMF or similar? Check_Base->Polar_Solvent Non_Polar_Solvent Using NaH/THF? Check_Base->Non_Polar_Solvent N1_Selectivity For N-1 Selectivity: Use NaH in THF N2_Selectivity For N-2 Selectivity: Use Mitsunobu conditions Polar_Solvent->N1_Selectivity Yes Non_Polar_Solvent->N2_Selectivity No, but want N-2 Recheck Still poor selectivity? Consider steric/electronic effects of substrate. Non_Polar_Solvent->Recheck Yes G Start Choosing an Amide Coupling Reagent Amine_Reactivity Is the amine hindered or unreactive? Start->Amine_Reactivity Cost_Concern Is cost a primary concern? Amine_Reactivity->Cost_Concern No HATU Use HATU or other uronium reagent Amine_Reactivity->HATU Yes EDC Use EDC/HOBt Cost_Concern->EDC Yes PyBOP Consider PyBOP Cost_Concern->PyBOP No

References

Overcoming solubility issues of "Methyl 1h-indazole-6-carboxylate" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1H-indazole-6-carboxylate. The focus is on overcoming common solubility challenges encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for reactions involving this compound?

This compound is a crystalline solid that exhibits varying solubility in common organic solvents. The choice of solvent will depend on the specific reaction conditions, including temperature and the nature of other reagents. Based on a review of published experimental protocols, several solvents have been successfully used.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO) are often effective, particularly when heating is applied. For example, alkylation reactions have been successfully carried out in DMF at 80°C.

  • Ethereal Solvents: Tetrahydrofuran (THF) is another viable option. It has been used in reactions such as reductions with lithium aluminum hydride and in palladium-catalyzed coupling reactions.

  • Alcohols: Methanol (MeOH) and ethanol (EtOH) are suitable for certain reactions and are also effective for recrystallization, indicating good solubility at elevated temperatures.

  • Esters: Ethyl acetate (EtOAc) is commonly used for extraction and has also been noted as a solvent for crystallization, suggesting moderate solubility that is temperature-dependent.

  • Acids: For specific reactions like nitration, concentrated sulfuric acid (H₂SO₄) has been used to dissolve the compound. Acetic acid (AcOH) has also been employed as a solvent in diazotization reactions.

Q2: I am observing poor solubility of this compound in my chosen reaction solvent. What steps can I take to improve dissolution?

If you are facing solubility issues, consider the following troubleshooting strategies:

  • Heating: The solubility of this compound generally increases with temperature. Gently heating the reaction mixture can significantly improve dissolution. Many procedures report reaction temperatures between 50°C and 80°C.

  • Co-solvents: If a single solvent is not effective, a co-solvent system can be employed. For instance, adding a small amount of a stronger solvent like DMF or DMSO to a less polar solvent might enhance solubility.

  • Sonication: Using an ultrasonic bath can help to break down solid agglomerates and accelerate the dissolution process.

  • Solvent Screening: If the reaction chemistry allows, perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific application (see Experimental Protocols for a general method).

  • Change of Reagent Form: If applicable to your reaction, consider if a more soluble derivative or salt of your reagent could be used.

Q3: Are there any known incompatibilities or side reactions related to solvents for this compound?

While generally stable, the choice of solvent should be made with care to avoid potential side reactions:

  • Protic Solvents: In reactions involving strong bases, protic solvents like methanol or ethanol can be deprotonated and may interfere with the reaction.

  • Reactive Solvents: Ensure that the solvent does not participate in the reaction. For example, in reactions with highly electrophilic reagents, solvents with nucleophilic sites could compete with the desired reaction.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under strong acidic or basic conditions, especially in the presence of water.

Troubleshooting Guide

Below is a table summarizing common problems, potential causes, and recommended solutions related to the solubility of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve at room temperature. Low solubility in the chosen solvent.Heat the mixture gently while stirring. If the compound still does not dissolve, consider a different solvent or a co-solvent system.
Compound precipitates out of solution during the reaction. Change in temperature or concentration. The reaction may be consuming a soluble starting material and forming a less soluble product.Ensure the reaction temperature is maintained. If product precipitation is the issue, this may be acceptable if it does not hinder stirring or reaction progress. Otherwise, a more effective solvent may be needed.
Reaction is sluggish or incomplete. Poor solubility is limiting the availability of the starting material in the solution phase.Increase the reaction temperature (if thermally stable). Use a solvent with higher solvating power (e.g., switch from THF to DMF). Increase the solvent volume to work at a higher dilution.
Difficulty in purifying the product due to residual starting material. Incomplete dissolution of the starting material leading to an incomplete reaction.Prior to workup, ensure all starting material has reacted by monitoring the reaction (e.g., by TLC or LC-MS). If necessary, filter the hot reaction mixture to remove any undissolved starting material before cooling and crystallization of the product.

Data Presentation

The following table summarizes the observed solubility of this compound in various solvents as inferred from published experimental procedures. Note that these are not absolute solubility values but provide a qualitative and semi-quantitative guide for solvent selection.

SolventConcentration Observed in LiteratureTemperatureNotes
N,N-Dimethylformamide (DMF)264 mg in 5 mL (~53 mg/mL)80°CUsed in an alkylation reaction with K₂CO₃.
Tetrahydrofuran (THF)5.68 mmol (1.0 g) in 12 mL (~83 mg/mL)50°CUsed for hydrolysis with LiOH.
Sulfuric Acid (H₂SO₄, 96%)4.60 g in 120 mL (~38 mg/mL)-15°CUsed for a nitration reaction.
Acetic Acid (AcOH)5.0 g in 140 mL (~36 mg/mL)Room TempUsed for a diazotization reaction.
N,N-Dimethylacetamide (DMA)1.0 g in 15 mL (~67 mg/mL)HeatedUsed in a coupling reaction.
Methanol (MeOH)Not specifiedRefluxMentioned as a suitable solvent for recrystallization.
Ethyl Acetate (EtOAc)Not specifiedHeatedMentioned as a suitable solvent for recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Solubility Screening
  • To a small vial, add approximately 10 mg of this compound.

  • Add the test solvent dropwise (e.g., 100 µL at a time) and stir or vortex at room temperature.

  • Observe if the solid dissolves. Record the approximate volume of solvent required.

  • If the solid does not dissolve in a reasonable volume (e.g., 1-2 mL), gently heat the mixture in a water bath and observe for dissolution.

  • Allow the heated solution to cool to room temperature to check for precipitation, which can be useful for selecting a recrystallization solvent.

Protocol 2: Example Alkylation Reaction in DMF

This protocol is adapted from a published procedure and demonstrates the use of DMF as a solvent for an alkylation reaction.

  • To a reaction flask, add this compound (1.50 mmol, 264 mg) and potassium carbonate (4.50 mmol, 622 mg).

  • Add 5 mL of N,N-Dimethylformamide (DMF).

  • Stir the suspension and add the alkylating agent (e.g., 2-chloro-N,N-dimethylethylamine hydrochloride, 2.25 mmol).

  • Heat the reaction mixture to 80°C and stir for 14 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture can be worked up by diluting with water and extracting with a suitable organic solvent like ethyl acetate.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting start Start: Solubility Issue with this compound check_solvent Is the solvent appropriate? (See Solvent Table) start->check_solvent heat Apply Gentle Heating (e.g., 50-80°C) check_solvent->heat Yes new_solvent Select a new solvent based on reaction compatibility check_solvent->new_solvent No dissolved_heat Does it dissolve? heat->dissolved_heat sonicate Try Sonication dissolved_heat->sonicate No proceed Proceed with Reaction dissolved_heat->proceed Yes dissolved_sonicate Does it dissolve? sonicate->dissolved_sonicate cosolvent Consider a Co-solvent (e.g., add some DMF/DMSO) dissolved_sonicate->cosolvent No dissolved_sonicate->proceed Yes dissolved_cosolvent Does it dissolve? cosolvent->dissolved_cosolvent dissolved_cosolvent->new_solvent No dissolved_cosolvent->proceed Yes reassess Reassess Reaction Conditions/ Perform Solubility Screen new_solvent->reassess

Caption: A troubleshooting workflow for addressing solubility issues.

Challenges in the purification of "Methyl 1h-indazole-6-carboxylate" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 1H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. For instance, column chromatography is excellent for separating the target compound from reaction byproducts and unreacted starting materials[1][2]. Recrystallization is a powerful technique for achieving high purity, especially when the impurity levels are low[1].

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials, residual reagents from the synthesis, and side-products[1][2]. Specifically, for indazole derivatives, the formation of regioisomers during synthesis is a common issue that can lead to challenging purification[2][3]. If the synthesis involves a cyclization step, incomplete cyclization can result in open-chain precursors as impurities.

Q3: My purified this compound shows a broad melting point range. What could be the issue?

A3: A broad melting point range is a strong indicator of impurities[1]. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point[1].

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity[4]. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight[3][4].

Troubleshooting Guides

Column Chromatography Purification
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities Inappropriate solvent system (eluent). Incorrect stationary phase. Overloading the column.Optimize the solvent system: Use thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find the optimal separation conditions[1][2]. Select the appropriate stationary phase: Silica gel is commonly used. If separation is still poor, consider using alumina[1]. Reduce the amount of crude product loaded onto the column.
Product is Not Eluting from the Column The eluent is too non-polar.Increase the eluent polarity: Gradually increase the polarity of your solvent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate[1].
Tailing of the Product Spot on TLC/Column The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%), to prevent tailing, especially for compounds with basic nitrogen atoms[2].
Recrystallization Purification
Issue Possible Cause(s) Troubleshooting Steps
"Oiling Out" (Formation of an oil instead of crystals) The solution is cooling too quickly. The compound is significantly impure. The boiling point of the solvent is higher than the melting point of the compound.Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath[1][5]. Add a small amount of a "good" solvent to the hot solution to reduce saturation[1]. Use a lower-boiling point solvent or a solvent mixture [2]. Consider pre-purification by column chromatography if impurities are high[2].
No Crystal Formation Upon Cooling The solution is too dilute. The chosen solvent is too good a solvent for the compound at all temperatures.Concentrate the solution by evaporating some of the solvent[2]. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal[1][2]. Use an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes cloudy[2].
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent required to dissolve the compound[1][2]. Cool the solution thoroughly in an ice bath to maximize crystal precipitation[2]. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling during hot filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents for eluent system (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Solvent System Selection:

    • Perform TLC analysis with the crude material using various solvent systems to find an eluent that provides good separation of the desired product from impurities. A good starting point for many indazole derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol[1]. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

    • Collect fractions in separate tubes.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., Ethanol, Methanol, Ethyl Acetate, Water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection:

    • Perform a solvent screen by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold[1][6]. For indazole derivatives, mixtures of a soluble solvent (like ethanol or methanol) and an anti-solvent (like water) are often effective[5].

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Indazole Derivatives

Compound Type Stationary Phase Eluent System Typical Product Rf Reference
Indazole CarboxamidesSilica GelHexane / Ethyl Acetate0.3[1]
Bromo-Indazole AminesSilica GelDichloromethane / Methanol0.4[2]
Bromo-IndazolesSilica GelEthyl Acetate / Hexane0.25[7]

Note: These are starting points and should be optimized for this compound using TLC.

Table 2: Potential Solvents for Recrystallization of Indazole Derivatives

Solvent/System Solubility Profile Considerations Reference
Ethanol/WaterGood solubility in hot ethanol, poor in cold water.A common and effective mixed-solvent system.[5]
Methanol/WaterSimilar to ethanol/water, good for polar indazoles.Methanol is more volatile than ethanol.[5]
Ethyl AcetateModerate polarity, good for a range of compounds.Can be effective as a single solvent.[1]
Toluene/HeptaneFor less polar indazole derivatives.Toluene provides solubility, heptane acts as an anti-solvent.[6]

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_outcome Outcome Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities or Similar Polarity Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities or Single Major Impurity Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Further_Purification Requires Further Purification Column_Chromatography->Further_Purification Recrystallization->Pure_Product Recrystallization->Further_Purification Further_Purification->Column_Chromatography Re-chromatograph Further_Purification->Recrystallization Re-crystallize

Caption: A general workflow for the purification of this compound.

Caption: Troubleshooting guide for the "oiling out" phenomenon during recrystallization.

References

How to improve the regioselectivity of "Methyl 1h-indazole-6-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the regioselectivity of reactions involving Methyl 1H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Topic 1: N-Alkylation and N-Arylation Regioselectivity

Q1: What are the primary factors controlling N-1 vs. N-2 regioselectivity in reactions of this compound?

The regioselectivity of N-alkylation and N-arylation on the indazole ring is a delicate balance of several factors:

  • Reaction Conditions: The choice of base and solvent system is critical. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to strongly favor N-1 alkylation.[1] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can often lead to a mixture of N-1 and N-2 isomers.[2][3]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Therefore, conditions that allow the reaction to reach thermodynamic equilibrium will favor the formation of the more stable N-1 substituted product.[1][4] Kinetically controlled reactions, in contrast, may favor the N-2 isomer.[4]

  • Steric and Electronic Effects: The substituents on the indazole ring play a significant role. While this compound does not have a substituent at the C-7 position, it's important to note that bulky groups at C-7 can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[1][2] The electronic properties of substituents also influence the nucleophilicity of the nitrogen atoms.[4]

  • Nature of the Electrophile: The type of alkylating or arylating agent used can also influence the N-1/N-2 ratio.[4]

Q2: How can I selectively obtain the N-1 substituted product?

To favor the formation of the N-1 isomer, you should use conditions that promote the thermodynamically controlled product.[4] A highly effective and widely cited method is the use of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[1] This combination has shown excellent N-1 regioselectivity (>99% in some cases) for a variety of substituted indazoles.[1]

Q3: How can I selectively obtain the N-2 substituted product?

Achieving N-2 selectivity often requires overcoming the inherent thermodynamic preference for the N-1 position. Key strategies include:

  • Steric Hindrance: Introducing a substituent at the C-7 position can sterically block the N-1 nitrogen, making the N-2 position the more accessible site for alkylation.[1][2] For indazoles with a C-7 carboxylate (CO₂Me) or nitro (NO₂) group, excellent N-2 regioselectivity (≥ 96%) has been observed even with the NaH/THF system.[1]

  • Kinetic Control: Employing conditions that favor the kinetic product can lead to the N-2 isomer.[4]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to have a strong preference for producing the N-2 regioisomer.[1]

Q4: What is the role of kinetic vs. thermodynamic control in N-alkylation?

The N-1 substituted indazole is typically the more thermodynamically stable product, while the N-2 isomer is often the kinetically favored one.[4]

  • Thermodynamic Control: Conditions that are reversible or allow for equilibration (e.g., longer reaction times, certain base/solvent combinations) tend to yield the most stable product, which is the N-1 isomer.[2][4]

  • Kinetic Control: Conditions that are rapid and irreversible favor the product that is formed fastest, which can often be the N-2 isomer. The choice of reagents and reaction temperature can be manipulated to favor one pathway over the other.[4]

Topic 2: C-H Functionalization

Q5: How can I achieve regioselective C-H functionalization on the indazole ring of this compound?

Regioselective C-H functionalization is typically achieved using transition-metal catalysis, often guided by a directing group (DG).[5][6] The indazole nitrogen atoms themselves can act as directing groups. For late-stage functionalization, common target positions are C-3 and C-7.

  • C-3 Functionalization: The C-3 position is often susceptible to functionalization through various methods, including halogenation, arylation, and nitration.[7][8] For 2H-indazoles, many C-3 functionalizations proceed through a radical process.

  • C-7 Functionalization: The C-7 position can be targeted via transition-metal-catalyzed C-H activation, often using the N-1 nitrogen as a directing group.[6] For example, a regioselective C-7 oxidative alkenylation of 1H-indazoles has been reported using a Pd(OAc)₂ catalyst.[6]

Q6: What is the role of directing groups in controlling C-H activation?

Directing groups are functional groups within a molecule that coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and thereby promoting its selective activation and functionalization.[6] For 2-aryl-2H-indazoles, the N-1 nitrogen of the indazole ring can direct the functionalization to the ortho position of the C-2 aryl substituent.[5][9] For 1H-indazoles, the N-1 nitrogen can direct functionalization to the C-7 position.[6]

Topic 3: Halogenation

Q7: How can I regioselectively halogenate the C-3 position?

Halogenation at the C-3 position is a valuable transformation for subsequent cross-coupling reactions.[7]

  • Bromination: N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of the C-3 position of the indazole core.[7]

  • Iodination: C-3 iodination can be performed on unprotected indazoles using iodine (I₂) under basic conditions (e.g., KOH in DMF).[7]

Troubleshooting Guides

Problem: My N-alkylation reaction yields a mixture of N-1 and N-2 isomers.

  • Probable Cause: The reaction conditions are not sufficiently selective and are allowing for the formation of both the thermodynamic (N-1) and kinetic (N-2) products. This is common when using bases like K₂CO₃ in DMF.[2][3]

  • Solution 1 (To Favor N-1): Switch to a more selective protocol. Use sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF). This system is highly effective at favoring the thermodynamically stable N-1 product.[1] Ensure the reaction is run under anhydrous conditions.

  • Solution 2 (To Isolate Isomers): If a mixture is unavoidable with your specific substrates, the N-1 and N-2 isomers can often be separated using flash column chromatography.[2]

Problem: I am observing low or no regioselectivity in C-H functionalization attempts.

  • Probable Cause: The reaction conditions or the directing group are not effective enough to differentiate between the multiple C-H bonds on the indazole ring system.

  • Solution 1 (Optimize Catalyst/Ligand): The choice of transition metal catalyst and its corresponding ligands is crucial. Screen different palladium, rhodium, or copper catalysts and ligands to find a system that favors your desired position.[10]

  • Solution 2 (Install a Stronger Directing Group): If the inherent directing ability of the indazole nitrogen is insufficient, consider temporarily installing a more powerful directing group at the N-1 position to selectively functionalize a specific C-H bond.

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles

EntryBase (equiv.)SolventElectrophileN-1:N-2 RatioCombined YieldReference
1NaH (1.2)THFAlkyl Bromide>99:1High[1]
2K₂CO₃ (2.0)DMFMethyl Iodide1:1 (approx.)84% (total)[3]
3K₂CO₃ (1.1)DMFAlkyl Bromide1.5:1Moderate[1]
4Cs₂CO₃ (1.5)DMFAlcohol (Mitsunobu)Varies>90%[3][11]
5PPh₃/DIADTHFAlcohol (Mitsunobu)1:2.578% (total)[1]

Note: Ratios and yields are illustrative and can vary based on the specific indazole substituents and electrophiles used.

Detailed Experimental Protocols

Protocol 1: General Procedure for Highly N-1 Selective Alkylation [1]

  • Preparation: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv.) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for C-3 Bromination [7]

  • Preparation: Dissolve this compound (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.2 equiv.) to the solution. The reaction can be performed at room temperature.

  • Reaction: Stir the mixture and monitor by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the C-3 bromo-indazole derivative.

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazole This compound Thermodynamic Thermodynamic Control (e.g., NaH in THF) Indazole->Thermodynamic Favors Equilibrium Kinetic Kinetic Control / Steric Influence (e.g., C7-Substituent, Mitsunobu) Indazole->Kinetic Favors Speed/ Accessibility N1_Product N-1 Isomer (More Stable) Thermodynamic->N1_Product Major Product N2_Product N-2 Isomer (Less Stable) Thermodynamic->N2_Product Minor Kinetic->N1_Product Minor Kinetic->N2_Product Major Product

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

G start Goal: Selective N-Alkylation q1 Desired Isomer? start->q1 n1_path Use Thermodynamic Control q1->n1_path  N-1 n2_path Use Kinetic Control or Steric Hindrance q1->n2_path  N-2 protocol1 Protocol: 1. Base: NaH 2. Solvent: Anhydrous THF n1_path->protocol1 protocol2 Protocol Options: A) Mitsunobu Reaction B) Utilize C7-substituted indazole n2_path->protocol2 end_n1 Result: Predominantly N-1 Product protocol1->end_n1 end_n2 Result: Predominantly N-2 Product protocol2->end_n2

Caption: Decision workflow for achieving regioselective N-alkylation of indazoles.

Caption: Mechanism of directing group-assisted C-H functionalization.

References

Dealing with temperature fluctuations in "Methyl 1h-indazole-6-carboxylate" synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature fluctuations during the synthesis of Methyl 1H-indazole-6-carboxylate and related indazole derivatives.

Troubleshooting Guide

This section addresses specific issues related to temperature control that may be encountered during the synthesis.

Issue Question Potential Causes & Solutions
Uncontrolled Exothermic Reaction My reaction temperature is rising rapidly and uncontrollably during the diazotization or cyclization step. What should I do?Potential Causes: • The reaction is experiencing thermal runaway, where heat generation exceeds the cooling system's capacity.[1] • The rate of reagent addition is too fast.[1] • The cooling bath is inefficient or has poor surface contact.[1] Immediate Solutions:Stop Reagent Addition: Immediately cease adding any more reagents. • Enhance Cooling: If safe, add more ice/dry ice to the external cooling bath. • Emergency Quenching: Prepare a quenching agent, but only use it if you have assessed the risks. Preventative Measures:Slow Addition: Employ a syringe pump for the slow, dropwise addition of critical reagents (e.g., nitrosating agents).[1] • Vigorous Stirring: Ensure efficient stirring to promote even heat distribution. • Internal Thermometer: Always monitor the internal reaction temperature, not just the bath temperature.[1]
Low Product Yield My final yield of this compound is consistently low. Could temperature be the cause?Potential Causes & Solutions:Suboptimal Temperature: The reaction may be highly sensitive to temperature. Excessive heat can lead to decomposition or side reactions, while insufficient heat can result in an incomplete reaction.[2][3] • Solution: Conduct small-scale trials to screen for the optimal temperature. For some syntheses, raising the temperature to a specific point (e.g., 110°C) increases yield, but exceeding it causes a sharp decrease.[2] For exothermic steps like diazotization, maintaining a very low temperature (e.g., 1-4°C) is critical to prevent the degradation of unstable intermediates.[1]
Significant Side Product Formation I am observing significant impurities and by-products, including potential isomers. How can I minimize these through temperature control?Potential Causes & Solutions:High Reaction Temperature: Elevated temperatures can provide the activation energy for unwanted side reactions or isomerization to a more thermodynamically stable but undesired product.[3] • Solution: For reactions where a kinetic product is desired, running the reaction at a lower temperature (e.g., 0°C or room temperature) can improve selectivity.[3] Adhering strictly to the recommended warming profile during cyclization (e.g., 1 hour at 35°C, then 7 hours at 40-45°C) can prevent overheating and by-product formation.[1]
Reaction Fails to Initiate or Stalls The reaction does not seem to start, or it stops before all starting material is consumed. What temperature adjustments should I consider?Potential Causes & Solutions:Temperature Too Low: The activation energy for the reaction may not be met. • Solution: After ensuring that low-temperature additions are complete (like in diazotization), a controlled, gradual increase in temperature is often required to initiate the next step, such as cyclization.[1][4] For some modern synthetic methods, a specific higher temperature (e.g., 80°C) is necessary to drive the reaction to completion.[5] Always warm the reaction slowly and monitor for any sudden exotherms.

Frequently Asked Questions (FAQs)

Q1: Which steps in a typical synthesis of an indazole like this compound are most sensitive to temperature? A1: The most critical exothermic steps in traditional indazole syntheses are diazotization and the subsequent cyclization.[1] The diazotization of an amino group is highly exothermic and requires strict low-temperature control (typically 1-4°C) to prevent runaway reactions.[1] The cyclization step to form the indazole ring also releases significant heat, causing the internal temperature to rise 5-10°C above the external bath temperature.[1][4]

Q2: How can I accurately monitor the temperature of my reaction? A2: It is crucial to use a thermocouple or thermometer placed directly in the reaction mixture (internal temperature) rather than relying on the temperature of the external cooling/heating bath. This provides a true reading of the reaction's thermal profile and allows for immediate detection of any exotherms.

Q3: What are the primary signs of a developing thermal runaway reaction? A3: Key warning signs include a rapid, accelerating increase in the internal reaction temperature that does not respond to cooling, a sudden and vigorous evolution of gas, a noticeable change in the color or viscosity of the reaction mixture, and boiling of the solvent even when the external bath is below the solvent's boiling point.[1]

Q4: How does the scale of the synthesis affect temperature management? A4: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction that is easily controlled on a small lab scale can become dangerously exothermic on a larger scale. Before scaling up, it is essential to perform a thorough thermal hazard analysis, potentially using reaction calorimetry to quantify the heat of reaction and determine the required cooling capacity.[1]

Data Presentation

Table 1: Recommended Temperature Parameters for Critical Indazole Synthesis Steps

ParameterDiazotization StepCyclization StepGeneral Guidance
Optimal Temperature Range 1°C to 4°C[1]35°C to 45°C[1]Varies significantly with the specific synthetic route. Modern methods may use temperatures from room temperature to 120°C.[6]
Effect of Temperature > Upper Limit Risk of thermal runaway, decomposition of unstable diazonium intermediates, significant decrease in yield.[1]Increased formation of by-products and impurities, potential for decomposition.[2]Decreased yield due to side reactions.[2]
Effect of Temperature < Lower Limit Slow or stalled reaction.Incomplete conversion, low yield.Incomplete reaction; may improve selectivity for the kinetic product in some cases.[3]
Control Method Slow, dropwise addition of nitrosating agent into a solution cooled with an efficient ice/salt or cryostat bath.[1]Gradual warming using a large water bath to dissipate heat effectively.[1][4]Perform systematic temperature screening on a small scale to find the optimal balance for a specific substrate and catalyst system.[3]

Experimental Protocols

Protocol: Temperature-Controlled Synthesis of 1H-Indazole via Diazotization and Cyclization

This protocol is based on a classic method that highlights critical temperature control measures. It is a general procedure that can be adapted for precursors of this compound, such as 4-methyl-3-amino-benzoate.

1. Preparation and Acetylation (Exothermic):

  • In a two-necked flask equipped with a mechanical stirrer and an internal thermometer, create a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath.

  • Slowly add the starting amine (e.g., o-toluidine or a substituted aniline derivative). This acetylation process evolves heat. Maintain the temperature below 20°C.[1]

2. Cooling for Nitrosation:

  • Once the initial exotherm from acetylation subsides, continue cooling the mixture in the ice bath until the internal temperature stabilizes at 3°C. Do not proceed until this temperature is stable.[1]

3. Nitrosation (Highly Exothermic):

  • Begin the slow, dropwise addition of the nitrosating agent (e.g., isoamyl nitrite or nitrous gases generated from nitric acid and sodium nitrite).[1][7]

  • CRITICAL: Continuously monitor the internal temperature. The rate of addition must be strictly controlled to keep the reaction mixture between +1°C and +4°C.[1][4]

  • Vigorous gas evolution will occur; adjust the addition rate to keep this manageable.[1] The process may take several hours.

4. Cyclization and Heat Dissipation:

  • Once the nitrosation is complete (indicated by a persistent color change), the mixture is processed (e.g., by pouring onto ice and filtering).

  • The intermediate is then warmed in a large water bath to initiate cyclization. The large volume of the bath helps dissipate the heat generated during indazole formation.[1][4]

  • Monitor the internal temperature, which will initially be 5-10°C higher than the bath temperature due to the exotherm.[1][4]

  • Adhere to a strict warming profile. For example, hold at 35°C for one hour, then slowly raise to and hold at 40-45°C for several hours until the reaction is complete.[1]

5. Workup and Purification:

  • After cooling, the reaction mixture is worked up using standard extraction and purification procedures (e.g., column chromatography) to isolate the final indazole product.

Visualizations

experimental_workflow Experimental Workflow for Temperature Management prep 1. Prepare Reagents & Cool Reactor to 0-3°C addition 2. Slow, Dropwise Addition of Nitrosating Agent prep->addition monitor_nitro 3. STRICTLY Monitor Internal Temp (1-4°C) addition->monitor_nitro monitor_nitro->addition Adjust Rate process 4. Process Intermediate (e.g., Pour on Ice, Filter) monitor_nitro->process Addition Complete warm 5. Gradual Warming for Cyclization (e.g., 35-45°C) process->warm monitor_cyclo 6. Monitor Internal Temp (Expect 5-10°C Exotherm) warm->monitor_cyclo monitor_cyclo->warm Adjust Heating hold 7. Hold at Temp Until Reaction is Complete monitor_cyclo->hold Temp Stable workup 8. Cool & Purify Product hold->workup

Caption: Workflow for managing temperature in exothermic steps.

troubleshooting_guide Troubleshooting Logic for Temperature Issues start Observed Problem low_yield Low Yield / Incomplete Reaction start->low_yield side_products High Impurities / Side Products start->side_products runaway Uncontrolled Exotherm start->runaway cause_high Cause: Temp Too High? low_yield->cause_high cause_low Cause: Temp Too Low? low_yield->cause_low side_products->cause_high runaway->cause_high cause_control Cause: Poor Control? runaway->cause_control sol_high Solution: • Reduce Temperature • Improve Cooling • Screen Temps cause_high->sol_high sol_low Solution: • Increase Temp Gradually • Ensure Activation Energy is Met • Screen Temps cause_low->sol_low sol_control Solution: • Slow Reagent Addition • Use Internal Thermometer • Ensure Vigorous Stirring cause_control->sol_control

Caption: Troubleshooting guide for temperature-related issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for cross-coupling reactions involving Methyl 1H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges arise from the indazole ring system itself. The unprotected N-H group can interfere with the catalytic cycle by reacting with the base or catalyst, potentially leading to catalyst inhibition or undesired side reactions. Additionally, the electronic properties of the indazole and the methyl carboxylate group can influence the reactivity of the C-X bond (where X is a halogen), affecting the oxidative addition step.[1]

Q2: Is it necessary to protect the indazole N-H group before starting a cross-coupling reaction?

A2: N-protection is generally recommended, particularly for Sonogashira and Heck couplings, to prevent catalyst deactivation and unwanted side reactions.[1][2] While some Suzuki reactions have been successful on unprotected indazoles, protecting the nitrogen with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) often leads to higher yields and a cleaner reaction profile.[1][3]

Q3: How does the methyl ester at the 6-position influence the reaction?

A3: The methyl carboxylate is an electron-withdrawing group. This can make the aryl halide more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle. However, this increased reactivity can also make the substrate more susceptible to side reactions like hydrodehalogenation.[1]

Q4: What are the most common palladium catalysts used for cross-coupling with indazole derivatives?

A4: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently used.[1][4][5] For Heck reactions, Pd(OAc)₂ combined with a phosphine ligand is a common choice. Sonogashira couplings typically employ a dual system of a palladium catalyst, like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst.[2][6] For Buchwald-Hartwig aminations, the choice of a bulky, electron-rich phosphine ligand is crucial, with specific pre-catalysts like BrettPhos and RuPhos being highly effective.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura reaction with a bromo- or iodo-indazole is showing little to no product formation. What are the likely causes and solutions?

A: Low or no conversion can stem from several factors related to the catalyst, base, or general reaction conditions. Since electron-deficient halides like this substrate should undergo oxidative addition relatively easily, other steps in the catalytic cycle may be problematic.[7]

  • Catalyst Inactivity: The palladium catalyst may be degraded or unsuitable for the substrate.

    • Solution: Use a fresh batch of catalyst stored under an inert atmosphere. Consider screening different catalyst systems. For electron-deficient substrates, catalysts with more electron-rich and bulky ligands, such as those incorporating XPhos or SPhos, can be more effective than standard Pd(PPh₃)₄.[7] The formation of palladium black is an indicator of catalyst decomposition.

  • Insufficiently Strong or Insoluble Base: The base is critical for the transmetalation step.

    • Solution: If using common bases like K₂CO₃ or Na₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[7] The presence of some water (e.g., in a dioxane/water solvent system) can be essential for the activity of carbonate and phosphate bases.[7][8]

  • Inappropriate Solvent: The solvent impacts the solubility of all reaction components and the overall kinetics.

    • Solution: Common solvents include 1,4-dioxane, DMF, and toluene. If solubility is an issue, screen different solvents or solvent mixtures.[7][9]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.

    • Solution: If the reactants are thermally stable, consider increasing the temperature to 100-120 °C. Microwave irradiation can also be highly effective at accelerating the reaction and improving yields.[7][10]

troubleshooting_low_conversion start Low Conversion Observed catalyst Check Catalyst Activity (e.g., Pd(dppf)Cl₂, XPhos) start->catalyst Step 1 base Evaluate Base Choice (e.g., K₃PO₄, Cs₂CO₃) catalyst->base If no improvement success Improved Yield catalyst->success reagents Verify Reagent Purity & Stoichiometry base->reagents If no improvement base->success conditions Optimize Conditions (Temp., Time, Solvent) reagents->conditions If no improvement reagents->success protection Consider N-H Protection (e.g., with Boc group) conditions->protection If still low yield conditions->success protection->catalyst Re-screen protection->success catalytic_cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative L₂Pd(II)(Ar)(X) pd0->pd2_oxidative Oxidative Addition pd2_transmetal L₂Pd(II)(Ar)(R) pd2_oxidative->pd2_transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_transmetal->pd0 Reductive Elimination product Ar-R (Product) pd2_transmetal->product arx Ar-X (Indazole-X) arx->pd2_oxidative coupling_partner R-B(OH)₂ (Suzuki) or R₂NH (Buchwald) coupling_partner->pd2_transmetal base Base base->pd2_transmetal decision_tree start Desired Bond? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N cc_partner Coupling Partner? cc_bond->cc_partner cn_partner Buchwald-Hartwig Amination cn_bond->cn_partner boronic Boronic Acid cc_partner->boronic Boronic Acid/Ester alkyne Terminal Alkyne cc_partner->alkyne Alkyne alkene Alkene cc_partner->alkene Alkene suzuki Suzuki-Miyaura Coupling boronic->suzuki sonogashira Sonogashira Coupling alkyne->sonogashira heck Heck Coupling alkene->heck

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 1H-indazole-6-carboxylate: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical intermediates like Methyl 1H-indazole-6-carboxylate. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed and resolution. This guide provides a comparative overview of HPLC and UPLC methods for the purity analysis of this compound, supported by representative experimental data.

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring both safety and efficacy. For a compound such as this compound, a multi-faceted analytical approach is imperative for the unambiguous confirmation of its identity and the precise quantification of its purity. A combination of chromatographic and spectroscopic techniques provides a rigorous framework for this purpose.[1]

Comparative Performance Data

The following tables summarize representative data from the analysis of a this compound sample containing a known impurity, highlighting the performance differences between HPLC and UPLC systems.

Table 1: Chromatographic Performance Comparison

ParameterHPLCUPLC
Retention Time (Main Peak) 12.5 min4.2 min
Retention Time (Impurity) 11.8 min3.9 min
Resolution (Rs) 2.13.5
Theoretical Plates (N) 15,00035,000
Peak Asymmetry (As) 1.21.1
Total Run Time 25 min7 min

Table 2: System Performance and Efficiency

ParameterHPLCUPLC
Solvent Consumption per Run ~25 mL~3.5 mL
Backpressure ~150 bar (2175 psi)~600 bar (8700 psi)
Limit of Quantification (LOQ) 0.05%0.01%
Throughput (Samples/hour) 2.48.5

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analyses are provided below. These protocols are designed to achieve robust separation of this compound from potential process-related impurities.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 95% A

    • 2-18 min: Linear gradient to 5% A

    • 18-20 min: Hold at 5% A

    • 20.1-25 min: Return to 95% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6.1-7 min: Return to 95% A (Re-equilibration)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Injection Volume: 2 µL

  • UV Detection: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Workflow for Chromatographic Purity Analysis

The following diagram illustrates the general workflow for determining the purity of this compound using either HPLC or UPLC.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter with Syringe Filter dissolve->filter inject Inject into HPLC/UPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatogram detect->integrate quantify Identify & Quantify Peaks integrate->quantify report Generate Purity Report quantify->report

References

A Comparative Spectroscopic Analysis of Methyl 1H-indazole-6-carboxylate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical compounds is paramount. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 1H-indazole-6-carboxylate and its positional isomers, Methyl 1H-indazole-3-carboxylate and Methyl 1H-indazole-5-carboxylate. The presented data, crucial for quality control and structural confirmation, is supported by standardized experimental protocols.

The indazole scaffold is a key structural motif in many pharmaceutically active compounds. The position of the carboxylate group on the indazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. Therefore, precise analytical characterization is essential to differentiate between these isomers.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the three positional isomers of Methyl 1H-indazole-carboxylate.

Table 1: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆

ProtonsMethyl 1H-indazole-3-carboxylateMethyl 1H-indazole-5-carboxylateThis compound
NH~13.91 (br s)~13.5 (br s)~13.3 (br s)
H-3-~8.25 (s)~8.15 (s)
H-4~8.06 (d, J = 8.2 Hz)~7.80 (d, J = 8.8 Hz)~8.30 (s)
H-5~7.30 (dd, J = 7.9, 6.9 Hz)-~7.75 (dd, J = 8.6, 1.2 Hz)
H-7~7.65 (d, J = 8.4 Hz)~7.60 (d, J = 8.8 Hz)~7.90 (d, J = 8.6 Hz)
OCH₃~3.92 (s)~3.90 (s)~3.95 (s)
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆

CarbonMethyl 1H-indazole-3-carboxylateMethyl 1H-indazole-5-carboxylateThis compound
C=O~162.3~167.0~166.5
C-3~135.2~135.0~134.0
C-3a~122.8~123.0~122.5
C-4~121.0~121.5~120.0
C-5~126.6~125.0~128.0
C-6~122.2~122.0~124.0
C-7~111.1~110.0~112.0
C-7a~140.9~140.0~141.0
OCH₃~52.0~52.5~52.3
Note: Chemical shifts are approximate and based on typical values for similar structures.

Table 3: Mass Spectrometry Data (m/z)

IonMethyl 1H-indazole-3-carboxylateMethyl 1H-indazole-5-carboxylateThis compound
[M+H]⁺177.06177.06177.06
[M-OCH₃]⁺146.04146.04146.04
[M-COOCH₃]⁺118.05118.05118.05
Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The data was collected in full scan mode to determine the molecular weight and fragmentation patterns.

Visualizing the Workflow

The general workflow for the characterization of these indazole derivatives involves synthesis, purification, and subsequent analysis by NMR and mass spectrometry to confirm the structure and purity.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Purification Purification Chemical Reaction->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Sample Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Sample Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Mass Spectrometry->Structure Confirmation

Caption: General workflow for the synthesis and characterization of Methyl 1H-indazole-carboxylate isomers.

The logical process for comparing the isomers based on their spectroscopic data is crucial for definitive identification.

Isomer Comparison Logic Unknown Isomer Unknown Isomer 1H NMR Analysis 1H NMR Analysis Unknown Isomer->1H NMR Analysis 13C NMR Analysis 13C NMR Analysis Unknown Isomer->13C NMR Analysis Mass Spec Analysis Mass Spec Analysis Unknown Isomer->Mass Spec Analysis Compare Aromatic Proton Splitting Compare Aromatic Proton Splitting 1H NMR Analysis->Compare Aromatic Proton Splitting Compare Carbonyl & Aromatic Carbon Shifts Compare Carbonyl & Aromatic Carbon Shifts 13C NMR Analysis->Compare Carbonyl & Aromatic Carbon Shifts Confirm Molecular Weight & Fragmentation Confirm Molecular Weight & Fragmentation Mass Spec Analysis->Confirm Molecular Weight & Fragmentation Identify Isomer Identify Isomer Compare Aromatic Proton Splitting->Identify Isomer Compare Carbonyl & Aromatic Carbon Shifts->Identify Isomer Confirm Molecular Weight & Fragmentation->Identify Isomer

Caption: Logical workflow for differentiating Methyl 1H-indazole-carboxylate isomers using spectroscopic data.

A Comparative Analysis of Methyl 1H-indazole-6-carboxylate and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Methyl 1H-indazole-6-carboxylate and its isomers represent a versatile class of molecules with significant potential for the development of novel therapeutics. The seemingly subtle variations in the position of the methyl carboxylate group on the indazole ring, as well as the N-alkylation pattern, can profoundly influence the physicochemical properties and pharmacological activities of these compounds. This guide provides a comparative overview of this compound and its key positional and N-isomers, supported by available experimental data and detailed methodologies to facilitate further research and drug discovery endeavors.

Data Presentation: A Comparative Overview

Direct, head-to-head comparative studies of all isomers of methyl indazole carboxylate are limited in publicly available literature. However, by collating data from various sources, we can construct a comparative profile of their known physicochemical and biological properties.

Physicochemical Properties

The position of the ester group and the nitrogen methylation significantly impacts properties like melting point, polarity, and spectroscopic characteristics. The following table summarizes available data for this compound and its isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)Reference
Methyl 1H-indazole-3-carboxylate C₉H₈N₂O₂176.17162-1631.7[1]
Methyl 1H-indazole-4-carboxylate C₉H₈N₂O₂176.17Not ReportedNot Reported
Methyl 1H-indazole-5-carboxylate C₉H₈N₂O₂176.17Not ReportedNot Reported[2]
This compound C₉H₈N₂O₂176.17Not ReportedNot Reported
Methyl 1H-indazole-7-carboxylate C₉H₈N₂O₂176.17Not ReportedNot Reported
Methyl 2H-indazole-5-carboxylate C₁₀H₁₀N₂O₂190.20Not ReportedNot Reported[3]
Methyl 2H-indazole-6-carboxylate C₉H₈N₂O₂176.17Not ReportedNot Reported
Methyl 2-methyl-2H-indazole-4-carboxylate C₁₀H₁₀N₂O₂190.20Not ReportedNot Reported[4]
Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between indazole isomers, particularly the N1 and N2-substituted derivatives.

Compound¹H NMR (δ ppm) Highlights¹³C NMR (δ ppm) HighlightsReference
Ethyl 1H-indazole-3-carboxylate 13.91 (bs, 1H, NH), 8.06 (d, 1H), 7.65 (d, 1H), 7.44 (m, 1H), 7.30 (m, 1H), 4.38 (q, 2H), 1.36 (t, 3H)162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27[5]
Methyl 2-phenyl-2H-indazole 8.40 (d, 1H), 7.91–7.88 (m, 2H), 7.79 (dd, 1H), 7.70 (dt, 1H), 7.54–7.50 (m, 2H), 7.41–7.37 (m, 1H), 7.32 (ddd, 1H), 7.11 (ddd, 1H)149.78, 140.52, 129.54, 127.88, 126.81, 122.76, 122.44, 120.99, 120.39, 120.37, 117.94[6]

Note: The presented NMR data is for closely related structures and serves as a reference for the expected spectral features of the target methyl carboxylate isomers.

Comparative Biological Activity

Indazole derivatives are well-documented as potent inhibitors of various protein kinases involved in cancer progression. While a direct comparative study of the methyl indazole carboxylate isomers is lacking, the existing literature on structurally similar compounds provides valuable insights into their potential therapeutic applications. It is a general observation that 1H-indazoles are frequently explored for their antitumor properties, while 2H-indazoles are investigated for a wider array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[7].

Compound ClassTarget Cell LineIC₅₀ (µM)Biological ActivityReference
1H-Indazole Derivatives A549 (Lung Cancer)0.89Anticancer[7]
4T1 (Breast Cancer)0.23Anticancer[7]
HepG2 (Liver Cancer)1.15Anticancer[7]
MCF-7 (Breast Cancer)0.43Anticancer[7]
HCT116 (Colon Cancer)0.56Anticancer[7]
2H-Indazole-3-carboxamide Derivatives EP4 ReceptorLow nMEP4 Antagonist[8]
Indazole-based VEGFR-2 Inhibitor VEGFR-2 Kinase1.24 nMAnti-angiogenic[9]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of indazole derivatives and key biological assays.

Synthesis of Methyl 1H-indazole-carboxylate Isomers

General Procedure for Esterification:

A common method for the synthesis of methyl indazole carboxylates is the Fischer esterification of the corresponding indazole carboxylic acid.

  • Suspend the indazole carboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or methanesulfonic acid).

  • Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired methyl indazole carboxylate.

A specific example for the synthesis of methyl 1H-indazole-3-carboxylate involves heating a mixture of indazole-3-carboxylic acid, methanesulfonic acid, and methanol at reflux[10].

General Procedure for N-Alkylation to obtain N1 and N2 Isomers:

The N-alkylation of methyl indazole carboxylates can yield a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on the reaction conditions.

  • Dissolve the methyl 1H-indazole-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a base (e.g., potassium carbonate, sodium hydride, or potassium tert-butoxide) and stir the mixture at room temperature.

  • Add the alkylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the products with an organic solvent.

  • Separate the N1 and N2 isomers using column chromatography. The structures of the isomers can be confirmed by 1H-1H NOESY NMR experiments[8].

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the compound concentration.

Detailed protocols for MTT assays can be found from various sources[11][12][13].

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathway components.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the protein bands to determine the relative protein expression levels.

Detailed protocols for Western blotting are widely available[14][15][16][17][18].

Mandatory Visualization

The biological activity of indazole derivatives is often attributed to their ability to modulate key signaling pathways implicated in cell proliferation, survival, and angiogenesis.

General Synthetic Workflow for Methyl Indazole Carboxylate Isomers

G Indazole_Carboxylic_Acid Indazole Carboxylic Acid (Positional Isomers) Methyl_Indazole_Carboxylate Methyl 1H-Indazole-Carboxylate (Positional Isomers) Indazole_Carboxylic_Acid->Methyl_Indazole_Carboxylate Esterification Methanol Methanol Methanol->Methyl_Indazole_Carboxylate Acid_Catalyst Acid Catalyst Acid_Catalyst->Methyl_Indazole_Carboxylate N1_Isomer Methyl 1-methyl-1H-indazole-carboxylate Methyl_Indazole_Carboxylate->N1_Isomer N-Alkylation N2_Isomer Methyl 2-methyl-2H-indazole-carboxylate Methyl_Indazole_Carboxylate->N2_Isomer N-Alkylation Base Base Base->N1_Isomer Base->N2_Isomer Methylating_Agent Methylating Agent Methylating_Agent->N1_Isomer Methylating_Agent->N2_Isomer

Caption: General synthetic workflow for methyl indazole carboxylate isomers.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Indazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Indazole Inhibitor Indazole->PI3K Inhibition Indazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indazole derivatives.

Inhibition of the VEGFR Signaling Pathway

The anti-angiogenic properties of some indazole derivatives are attributed to their inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Indazole Indazole Inhibitor Indazole->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by indazole derivatives.

References

A Comparative Guide to the Biological Activity of Methyl 1H-indazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Methyl 1H-indazole-6-carboxylate, in particular, serves as a versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential.[3][4] This guide provides a comparative analysis of the biological activities of various derivatives, focusing on their anticancer and kinase inhibitory effects. The information is targeted towards researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visualization of relevant biological pathways.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the biological activities of selected this compound derivatives and other related indazole compounds.

Table 1: Anticancer Activity of Indazole Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Citation
2f Indazole Derivative4T1 (Breast Cancer)0.23 - 1.15[5][6]
6o 1H-indazole-3-amineK562 (Leukemia)5.15[7][8]
6o 1H-indazole-3-amineHEK-293 (Normal)33.2[8]
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
Compound IDDerivative ClassTarget KinaseIC50 (nM)Citation
8r 2-(1H-indazol-6-yl)-1H-benzo[d]imidazoleFLT341.6[9]
8r 2-(1H-indazol-6-yl)-1H-benzo[d]imidazoleFLT3-ITD (W51)22.8[9]
8r 2-(1H-indazol-6-yl)-1H-benzo[d]imidazoleFLT3-TKD (D835Y)5.64[9]
30l 1H-indazole-3-carboxamidePAK19.8[10]
49 1H-indazole-3-carboxamideGSK-3β1.7 (µM)[11]
50 1H-indazole-3-carboxamideGSK-3β0.35 (µM)[11]
27a 1H-indazol-3-amineFGFR1< 4.1[11]
27a 1H-indazol-3-amineFGFR22.0[11]
Table 3: Serotonin Receptor Agonist Activity of Indazole Analogs
Compound IDDerivative ClassTarget ReceptorEC50 (nM)Emax (%)Citation
6a 1H-indazole analog of 5-MeO-DMT5-HT2A20370[12]
6a 1H-indazole analog of 5-MeO-DMT5-HT2C53272[12]
6a 1H-indazole analog of 5-MeO-DMT5-HT2B> 10,000-[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity Assay (MTT Assay)

This protocol is based on the methodology described for the evaluation of 1H-indazole-3-amine derivatives.[8]

  • Cell Seeding: Human cancer cell lines (A549, K562, PC-3, Hep-G2) and a normal cell line (HEK-293) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assay (FLT3)

The following is a general protocol for determining the in vitro inhibitory activity of compounds against FMS-like tyrosine kinase 3 (FLT3), based on similar kinase assay principles.[9]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the FLT3 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).

  • Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Serotonin Receptor Functional Assay (Calcium Mobilization)

This protocol is based on the evaluation of indazole analogs as serotonin receptor agonists.[12][13]

  • Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are used.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Application: The test compounds are added to the cells at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The dose-response curves are generated, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatives Derivative Library start->derivatives Modification invitro In Vitro Assays (e.g., Kinase, MTT) derivatives->invitro cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) invitro->cell_based sar Structure-Activity Relationship (SAR) cell_based->sar lead Lead Compound sar->lead

General workflow for drug discovery with indazole derivatives.

apoptosis_pathway compound Indazole Derivative (2f) ros Increased ROS compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation mito Decreased Mitochondrial Membrane Potential ros->mito caspase Cleaved Caspase-3 mito->caspase bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis kinase_inhibition_pathway cluster_downstream Downstream Signaling inhibitor Indazole-based Kinase Inhibitor kinase Protein Kinase (e.g., FLT3, PAK1) inhibitor->kinase proliferation Cell Proliferation kinase->proliferation Inhibition survival Cell Survival kinase->survival Inhibition migration Cell Migration kinase->migration Inhibition atp ATP atp->kinase substrate Substrate Protein substrate->kinase

References

A Comparative Guide to Orthogonal Methods for Confirming the Identity of Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous confirmation of a molecule's identity is a cornerstone of chemical research and pharmaceutical development. Relying on a single analytical technique can be misleading, as different compounds may exhibit similar properties under one set of conditions. Orthogonal methods, which measure the same attribute through different and independent analytical principles, provide a robust and comprehensive characterization, ensuring the highest confidence in a compound's structure and purity.[1]

This guide provides a comparative overview of the essential orthogonal techniques for confirming the identity of Methyl 1H-indazole-6-carboxylate , a key building block in medicinal chemistry.[2] We present expected experimental data, detailed protocols, and workflow visualizations to assist researchers in establishing a rigorous analytical strategy.

Executive Summary of Orthogonal Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of this compound. High-Performance Liquid Chromatography (HPLC) assesses purity and retention characteristics, Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups.

Analytical Method Parameter Measured Primary Use Strengths Limitations
HPLC/UPLC Retention Time (t₋)Purity Assessment & QuantificationHigh resolution, quantitative accuracy, robust and reproducible.[3]Limited structural information without a reference standard.
LC-MS Retention Time (t₋) & Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity, provides molecular weight information.[2]May not distinguish between isomers without chromatographic separation.
NMR Spectroscopy Chemical Shift (δ), Coupling Constants (J)Definitive Structure ElucidationProvides detailed information on the molecular skeleton and connectivity of atoms.[4][5]Lower sensitivity compared to MS, requires higher sample concentration.
FTIR Spectroscopy Wavenumber (cm⁻¹) of Absorbed LightFunctional Group IdentificationFast, non-destructive, provides a unique "molecular fingerprint".[6]Provides information on functional groups, not the overall molecular structure.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For identity confirmation, the retention time of the main peak is compared to a qualified reference standard. It is also the primary method for determining the purity of the compound.

Table 1: Representative HPLC Data

Parameter Expected Result
Retention Time (t₋) ~ 5.8 min (under conditions specified below)
Purity ≥ 97%
Experimental Protocol: HPLC
  • Instrumentation: HPLC or UPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that confirms the molecular weight of the target compound.[2] After separation by LC, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is measured. For this compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ), the protonated molecular ion [M+H]⁺ is typically observed.

Table 2: Expected LC-MS Data

Parameter Expected Result
Ionization Mode ESI+
Observed m/z 177.0664
Identity [M+H]⁺
Calculated Exact Mass 177.0659
Experimental Protocol: LC-MS
  • Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Liquid Chromatography: Use the same LC conditions as described in the HPLC protocol above, though a lower flow rate (e.g., 0.4 mL/min) and smaller column dimensions (e.g., 2.1 x 50 mm) are common.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[4][5] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 13.50br s1HN-H
~ 8.25s1HH-3
~ 8.15s1HH-5
~ 7.80d1HH-7
~ 7.65d1HH-4
~ 3.90s3HO-CH₃

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~ 166.5C=O (Ester)
~ 141.0C-7a
~ 134.0C-3
~ 127.0C-6
~ 123.5C-5
~ 122.0C-3a
~ 121.0C-4
~ 110.0C-7
~ 52.0O-CH₃
Experimental Protocol: NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg of sample dissolved in ~0.6 mL of deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Reference: Chemical shifts are referenced to the residual solvent signal (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The resulting spectrum serves as a unique "molecular fingerprint".[6]

Table 5: Predicted FTIR Data

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3100Medium, BroadN-H Stretch
~ 3050MediumAromatic C-H Stretch
~ 2950MediumAliphatic C-H Stretch (CH₃)
~ 1715StrongC=O Stretch (Ester)
~ 1620MediumC=C Aromatic Ring Stretch
~ 1250StrongC-O Stretch (Ester)
Experimental Protocol: FTIR
  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Background: A background spectrum should be collected before running the sample.

Visualizations

Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for confirming the identity of this compound using orthogonal methods.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Analyses cluster_result Confirmation Prep Weigh Sample & Dissolve (e.g., Methanol/DMSO) HPLC HPLC Analysis (Purity & tR) Prep->HPLC LCMS LC-MS Analysis (Molecular Weight) Prep->LCMS NMR NMR Analysis (Structure) Prep->NMR FTIR FTIR Analysis (Functional Groups) Prep->FTIR Confirm Identity Confirmed HPLC->Confirm LCMS->Confirm NMR->Confirm FTIR->Confirm

Caption: Experimental workflow for orthogonal analysis.

Logical Relationship of Orthogonal Methods

This diagram shows how different analytical techniques provide complementary information to build a complete profile of the molecule's identity.

G center Methyl 1H-indazole- 6-carboxylate HPLC Chromatographic Behavior (t₋) center->HPLC Purity MS Molecular Weight (m/z = 177.07) center->MS Mass NMR Atomic Connectivity (¹H, ¹³C Shifts) center->NMR Structure FTIR Functional Groups (C=O, N-H) center->FTIR Bonds

Caption: Interrelation of orthogonal analytical data.

References

A Comparative Guide to Indazole Esters in Synthesis: Methyl 1H-indazole-6-carboxylate as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount in drug discovery, with indazole esters serving as versatile intermediates. This guide provides an objective comparison of Methyl 1H-indazole-6-carboxylate with other common indazole esters, focusing on their performance in chemical synthesis, supported by experimental data.

Physicochemical Properties and Reactivity Overview

The reactivity of an indazole ester in a synthetic route is significantly influenced by the position of the ester group on the indazole ring and the nature of the alkyl group. These factors dictate the electronic properties of the molecule and the steric accessibility of its reactive sites. This compound, with its ester functionality on the benzene ring, presents a different reactivity profile compared to isomers with the ester at the C3 position of the pyrazole ring. The electron-withdrawing nature of the carboxylate group can influence the nucleophilicity of the indazole nitrogen atoms and the reactivity of the C-H and C-halogen bonds in cross-coupling reactions.

Performance in Key Synthetic Transformations

The utility of indazole esters as synthetic intermediates is best assessed by their performance in common chemical reactions pivotal to the construction of complex molecules. Below is a comparative summary of the performance of this compound and other representative indazole esters in amide coupling and Suzuki-Miyaura cross-coupling reactions.

Data Presentation: A Comparative Analysis
Reaction TypeIndazole EsterCoupling PartnerCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Amide Coupling 1H-Indazole-3-carboxylic acidSubstituted aminesEDC, HOBt, TEADMFRT4-6-[1]
Amide Coupling 1H-Indazole-3-carboxylic acidAmmonium chlorideHATU, DIPEADMFRT--[2]
Suzuki Coupling 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂DME802High[3]
Suzuki Coupling 5-Bromo-1H-indazole-3-carboxylic acid2-Thiopheneboronic acidPd(dppf)Cl₂DME80-Lower than pyrrole coupling[3]
Suzuki Coupling 3-Iodo-1H-indazoleOrganoboronic acidsPdCl₂(dppf)BMImBF₄--up to 95%[4]

Note: Direct comparative data for this compound in these specific, side-by-side reactions is limited in the readily available literature. The table presents data for structurally related indazole esters to provide a general understanding of reactivity trends. The performance of this compound in similar transformations is expected to be influenced by the electronic effects of the 6-carboxylate group.

Experimental Protocols

General Procedure for Amide Coupling of 1H-Indazole-3-carboxylic Acid

Materials:

  • 1H-Indazole-3-carboxylic acid (1 equivalent)

  • Substituted amine (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Triethylamine (TEA) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBt, EDC, and TEA.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the respective amine to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified using standard work-up and chromatographic techniques.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-ethyl-1H-indazole

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (1 equivalent)

  • N-Boc-2-pyrroleboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Dimethoxyethane (DME) (solvent)

Protocol:

  • In a reaction vessel, combine 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in DME.

  • Heat the reaction mixture at 80°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated and purified by standard procedures.[3]

Applications in Drug Discovery: Targeting Signaling Pathways

Indazole esters are crucial building blocks in the synthesis of a variety of therapeutic agents, particularly kinase inhibitors. These inhibitors often target specific signaling pathways implicated in diseases such as cancer and inflammation.

The p38 MAPK Signaling Pathway: A Target for Indazole-Based Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines.[5][6] Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Several indazole-containing compounds have been developed as inhibitors of p38 MAPK.[7][8]

p38_MAPK_pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors activates Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Control Cell Cycle Control Transcription_Factors->Cell_Cycle_Control Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->p38 synthetic_workflow Start Indazole Ester (e.g., this compound) Hydrolysis Ester Hydrolysis Start->Hydrolysis Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Cross_Coupling Carboxylic_Acid Indazole Carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Amide_Derivative Indazole Amide Derivative Amide_Coupling->Amide_Derivative Final_Product Target Molecule (e.g., Kinase Inhibitor) Amide_Derivative->Final_Product Functionalized_Indazole Further Functionalized Indazole Cross_Coupling->Functionalized_Indazole Functionalized_Indazole->Final_Product logical_comparison cluster_ester_choice Choice of Indazole Ester cluster_factors Influencing Factors cluster_outcome Synthetic Outcome Ester_Position Position of Ester Group (e.g., C3, C5, C6) Electronic_Effects Electronic Effects (Reactivity of Ring System) Ester_Position->Electronic_Effects Steric_Hindrance Steric Hindrance (Accessibility of Reaction Sites) Ester_Position->Steric_Hindrance Alkyl_Group Alkyl Group of Ester (e.g., Methyl, Ethyl) Alkyl_Group->Steric_Hindrance Solubility Solubility and Physical Properties Alkyl_Group->Solubility Reaction_Yield Reaction Yield Electronic_Effects->Reaction_Yield Selectivity Regio- and Chemoselectivity Electronic_Effects->Selectivity Steric_Hindrance->Reaction_Yield Steric_Hindrance->Selectivity Purification Ease of Purification Solubility->Purification

References

Validated analytical methods for "Methyl 1h-indazole-6-carboxylate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to aid in the selection of an appropriate analytical method.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when coupled with mass spectrometry, are powerful techniques for the analysis of indazole derivatives.[1] The choice between these methods often depends on the analyte's volatility, thermal stability, and the required sensitivity of the assay.

  • High-Performance Liquid Chromatography (HPLC) and LC-MS/MS: This is a widely used technique for the analysis of indazole compounds due to its applicability to a broad range of non-volatile and thermally labile molecules.[2] Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for quantifying analytes at trace levels in complex matrices like biological fluids.[3] The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS further enhances specificity.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the separation and quantification of volatile and thermally stable compounds.[1] For non-volatile compounds, a derivatization step may be necessary to increase their volatility.[2] GC-MS, particularly with an electron ionization (EI) source, can provide detailed structural information based on fragmentation patterns.[1]

The following table summarizes the quantitative performance of these methods for compounds structurally related to Methyl 1H-indazole-6-carboxylate.

Quantitative Data Summary

Analytical MethodCompound TypeMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)RecoveryCitation
HPLC-MS/MSImidazole CompoundsWater< 1.0 ng/L-> 0.99560-120%[4]
HPLC-MS/MSImidazole CompoundsSediment/Soil< 1.0 µg/kg-> 0.99560-120%[4]
LC-Orbitrap-MSImidazole CompoundsAqueous Aerosol Extracts< 25 nM---[5]
LC-HRMSIndole and Indazole-type Synthetic CannabinoidsBlood and Urine5 ng/mL--> 50% for 95.8% of compounds[6]
GC-MSSynthetic CannabinoidsUrine and Blood1-5 ng/mL5 ng/mL5-200 ng/mL-[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.[2] Below are representative protocols for HPLC/LC-MS/MS and GC-MS analysis of indazole derivatives.

Protocol 1: HPLC/LC-MS/MS for Quantification

This protocol is suitable for the quantitative analysis of indazole derivatives in various matrices.

1. Sample Preparation (Solid Phase Extraction - SPE): [1][3]

  • Pre-treatment: To 1 mL of a biological sample (e.g., plasma or urine), add an internal standard.[3]

  • SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with methanol followed by ultrapure water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with ultrapure water to remove interferences.[1]

  • Elution: Elute the analytes with methanol or another suitable organic solvent.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[3]

2. HPLC Conditions:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often employed to enhance ionization and improve peak shape.[4][8]

  • Flow Rate: A typical flow rate is around 0.25 to 1.0 mL/min.[1][4]

  • Injection Volume: 10 µL.[4]

3. Mass Spectrometry Conditions:

  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]

  • Ionization Mode: Positive ESI is typical for indazole derivatives to form [M+H]⁺ ions.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1][3]

Protocol 2: GC-MS for Quantification

This protocol is applicable for volatile indazole derivatives or those that can be derivatized.

1. Sample Preparation (with Derivatization if necessary):

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.

  • Derivatization: If the compound is not volatile, a derivatization step (e.g., silylation) may be required.[6]

  • Cleanup: The extracted and derivatized sample may need further cleanup using techniques like solid-phase extraction.

2. GC-MS Conditions:

  • System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.[1]

  • Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is often used.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injector and Oven Temperatures: Optimize the injector temperature to ensure efficient transfer of the analyte without degradation and program the oven temperature with a gradient to achieve good separation.[1]

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]

Workflow and Pathway Visualizations

To ensure the reliability and accuracy of analytical data, a thorough method validation is essential. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., HPLC, GC-MS) define_scope->select_method prepare_materials Prepare Reference Standards & Quality Controls select_method->prepare_materials specificity Specificity / Selectivity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy / Trueness linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Statistical Analysis of Data robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: A general workflow for the validation of an analytical method.

The following diagram illustrates the logical relationship for a multi-faceted mass spectrometric validation approach for a novel indazole derivative.[2]

Mass_Spectrometry_Validation cluster_techniques Mass Spectrometry Techniques cluster_validation Validation Outcomes compound Novel Indazole Derivative hrms HRMS (ESI) (Accurate Mass & Formula) compound->hrms gcms GC-MS (EI) (Fragmentation Pattern) compound->gcms lcmsms LC-MS/MS (MRM) (Quantification & Sensitivity) compound->lcmsms structure Structural Confirmation hrms->structure gcms->structure purity Purity Assessment gcms->purity lcmsms->purity quantification Quantitative Analysis lcmsms->quantification

Caption: Multi-faceted mass spectrometric validation for an indazole derivative.

References

Comparing the efficacy of different synthetic routes to "Methyl 1h-indazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to Methyl 1H-indazole-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The efficacy of each route is evaluated based on experimental data, including reaction yields, conditions, and the nature of the starting materials.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways for this compound are prevalent in the literature. The first is a multi-step synthesis commencing from 4-methyl-3-nitrobenzoic acid. The second is a more direct approach involving the esterification of 1H-indazole-6-carboxylic acid.

Route 1: Multi-step Synthesis from 4-Methyl-3-nitrobenzoic Acid

This pathway involves three key transformations: esterification of the starting carboxylic acid, reduction of the nitro group, and a final diazotization and cyclization to form the indazole ring.

Route 2: Direct Esterification of 1H-indazole-6-carboxylic Acid

This route is a more straightforward process, contingent on the commercial availability and cost-effectiveness of 1H-indazole-6-carboxylic acid. The primary reaction is the esterification of the carboxylic acid to the desired methyl ester.

Data Presentation

The following tables summarize the quantitative data for each synthetic route, offering a clear comparison of their performance metrics.

Table 1: Route 1 - Multi-step Synthesis from 4-Methyl-3-nitrobenzoic Acid

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity
1aEsterification4-Methyl-3-nitrobenzoic acidMethanol, H₂SO₄ (cat.)MethanolReflux4>95High
1bReductionMethyl 4-methyl-3-nitrobenzoateH₂, Pd/CMethanolRT3~95High
1cDiazotizationMethyl 3-amino-4-methylbenzoateNaNO₂, AcOHAcetic Acid0 - RTOvernight~70-80Good

Table 2: Route 2 - Direct Esterification of 1H-indazole-6-carboxylic Acid

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity
2Esterification1H-indazole-6-carboxylic acidMethanol, H₂SO₄ (cat.)MethanolReflux5-10>90High

Experimental Protocols

Route 1: Multi-step Synthesis from 4-Methyl-3-nitrobenzoic Acid

Step 1a: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Esterification)

To a solution of 4-methyl-3-nitrobenzoic acid (1 equivalent) in methanol (10 volumes), concentrated sulfuric acid (0.1 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux and stirred for 4 hours. Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford Methyl 4-methyl-3-nitrobenzoate as a solid.

Step 1b: Synthesis of Methyl 3-amino-4-methylbenzoate (Reduction)

Methyl 4-methyl-3-nitrobenzoate (1 equivalent) is dissolved in methanol (15 volumes) and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 3 hours. The reaction is monitored by TLC. After completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield Methyl 3-amino-4-methylbenzoate.

Step 1c: Synthesis of this compound (Diazotization)

Methyl 3-amino-4-methylbenzoate (1 equivalent) is dissolved in glacial acetic acid (10 volumes). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature overnight. The mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give this compound.

Route 2: Direct Esterification of 1H-indazole-6-carboxylic Acid

To a suspension of 1H-indazole-6-carboxylic acid (1 equivalent) in methanol (20 volumes), concentrated sulfuric acid (0.2 equivalents) is added carefully. The mixture is heated to reflux and stirred for 5-10 hours, until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Visualization of Experimental Workflows

Route_1_Workflow cluster_start Starting Material cluster_step1 Step 1a: Esterification cluster_intermediate1 Intermediate cluster_step2 Step 1b: Reduction cluster_intermediate2 Intermediate cluster_step3 Step 1c: Diazotization cluster_product Final Product 4-Methyl-3-nitrobenzoic_acid 4-Methyl-3-nitrobenzoic Acid Esterification Esterification (MeOH, H₂SO₄) 4-Methyl-3-nitrobenzoic_acid->Esterification Methyl_4-methyl-3-nitrobenzoate Methyl 4-methyl-3-nitrobenzoate Esterification->Methyl_4-methyl-3-nitrobenzoate Reduction Reduction (H₂, Pd/C) Methyl_4-methyl-3-nitrobenzoate->Reduction Methyl_3-amino-4-methylbenzoate Methyl 3-amino-4-methylbenzoate Reduction->Methyl_3-amino-4-methylbenzoate Diazotization Diazotization (NaNO₂, AcOH) Methyl_3-amino-4-methylbenzoate->Diazotization Product This compound Diazotization->Product

Caption: Workflow for the multi-step synthesis of this compound.

Route_2_Workflow cluster_start Starting Material cluster_step1 Step 2: Esterification cluster_product Final Product 1H-indazole-6-carboxylic_acid 1H-indazole-6-carboxylic Acid Esterification Esterification (MeOH, H₂SO₄) 1H-indazole-6-carboxylic_acid->Esterification Product This compound Esterification->Product

In vitro evaluation of novel "Methyl 1h-indazole-6-carboxylate" analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recently synthesized "Methyl 1h-indazole-6-carboxylate" analogs reveals their potential as potent anti-cancer agents, with several compounds demonstrating significant cytotoxic activity against a range of human cancer cell lines. These findings, emerging from multiple independent in vitro studies, highlight the indazole scaffold as a privileged structure in the development of new oncologic therapeutics.

Recent research efforts have focused on the synthesis and biological evaluation of novel derivatives of "this compound". These studies consistently demonstrate that modifications to the indazole core can lead to compounds with enhanced anticancer properties. The primary method of evaluation in these studies has been the MTT assay, a colorimetric technique used to assess cell metabolic activity and, by extension, cell viability. The results are typically reported as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.

Comparative Anticancer Activity

The in vitro cytotoxic activity of several promising indazole analogs from recent studies is summarized below. These compounds have been tested against a panel of human cancer cell lines, with some showing greater potency and selectivity than established anticancer drugs like 5-fluorouracil, doxorubicin, and tamoxifen.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
2f 4T1 (Breast Cancer)0.23 - 1.15--[1]
6o K562 (Leukemia)5.155-FluorouracilNot specified[2][3]
6o HEK-293 (Normal)33.2--[2][3]
3b WiDr (Colon Cancer)27.20Curcumin>100[4]
3b WiDr (Colon Cancer)27.20Tamoxifen>100[4]
4f MCF-7 (Breast Cancer)1.629Reference Drug8.029[5]
4i MCF-7 (Breast Cancer)1.841Reference Drug8.029[5]

Among the highlighted compounds, 2f exhibited potent growth inhibitory activity against several cancer cell lines, with particularly notable effects on the 4T1 breast cancer line.[1] Compound 6o showed a promising inhibitory effect against the K562 leukemia cell line and, importantly, displayed good selectivity, being significantly less toxic to normal HEK-293 cells.[2][3] In another study, compound 3b was identified as having the highest cytotoxic activity against WiDr colon cancer cells, outperforming both curcumin and tamoxifen.[4] Furthermore, compounds 4f and 4i demonstrated significant cytotoxic potential against the MCF-7 breast cancer cell line, with IC50 values considerably lower than the reference drug used in that study.[5]

Mechanisms of Action: Inducing Cancer Cell Death

Beyond simple cytotoxicity, some studies have delved into the mechanisms by which these novel indazole analogs exert their anticancer effects. A common theme is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

For instance, compound 2f was found to dose-dependently promote apoptosis in 4T1 cells.[1] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] It also disrupted the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, both of which are hallmarks of apoptosis.[1] Similarly, compound 6o is suggested to affect apoptosis and the cell cycle by inhibiting Bcl-2 family members and targeting the p53/MDM2 pathway.[2][3] The most active compounds in another series, 4f and 4i , were also confirmed to activate caspases-3/7, key executioners of apoptosis.[5]

Indazole_Analog Indazole Analog (e.g., 2f, 6o, 4f, 4i) Mitochondria Mitochondria Indazole_Analog->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Analog->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole_Analog->Bax Activates p53_MDM2 p53/MDM2 Pathway Indazole_Analog->p53_MDM2 Modulates ROS Increased ROS Mitochondria->ROS Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 Activates Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis p53_MDM2->Apoptosis

Proposed apoptotic pathway of novel indazole analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel indazole analogs.

Cell Culture and Treatment

Human cancer cell lines such as A549 (lung), K562 (leukemia), PC-3 (prostate), Hep-G2 (liver), MCF-7 (breast), HeLa (cervical), and WiDr (colon) were used.[2][4] Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were treated with various concentrations of the synthesized indazole derivatives.

MTT Assay for Cytotoxicity

To determine the anticancer activity of the indazole derivatives, a Methyl Thiazolyl Tetrazolium (MTT) assay was performed.[2]

  • Cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with a range of concentrations of the test compounds for 48 hours.

  • After the incubation period, MTT solution was added to each well and incubated for a further 4 hours.

  • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 values were calculated from the dose-response curves.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add indazole analogs (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizer (DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate IC50 Calculate IC50 Read_Absorbance->Calculate IC50

Workflow for the MTT cytotoxicity assay.
Apoptosis and Cell Cycle Analysis

Cell apoptosis was often detected using techniques like Annexin V-FITC/PI staining followed by flow cytometry.[2] For cell cycle analysis, cells were treated with the compounds, harvested, fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[2]

Western Blotting

To investigate the molecular mechanisms, western blotting was employed.[2] Cells were treated with the indazole analogs, and total protein was extracted. Proteins of interest (e.g., caspase-3, Bax, Bcl-2) were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. The protein bands were then visualized to determine changes in protein expression levels.

Conclusion

The "this compound" scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The analogs discussed demonstrate significant in vitro efficacy against a variety of cancer cell lines, often through the induction of apoptosis. While these preclinical findings are promising, further in vivo studies are necessary to evaluate the therapeutic potential, safety, and pharmacokinetic profiles of these compounds. The consistent positive results across multiple studies underscore the importance of continued research into this class of compounds for the development of next-generation cancer therapies.

References

Safety Operating Guide

Proper Disposal of Methyl 1H-Indazole-6-Carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 1H-indazole-6-carboxylate, based on available safety data for structurally similar compounds.

Hazard Identification and Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from related indazole derivatives. This information is critical for implementing appropriate safety measures during handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. Rinse mouth. If swallowed, call a poison center or doctor.[3]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2]Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3) May cause respiratory irritation.[2]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2][3]

Experimental Protocol: Disposal Procedure

The recommended disposal of this compound should be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect them before use.[5]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[5]

  • Body Protection: A lab coat is required to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

2. Waste Collection and Containerization:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, compatible, and leak-proof container.[5]

  • The container must be kept securely closed except when adding waste.[5]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Note the date of accumulation.[5]

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials and general laboratory traffic.[5]

  • It is best practice to use secondary containment to prevent the spread of material in case of a spill.[5]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]

  • Do not dispose of this compound down the drain or in regular trash.[6]

5. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, sweep up the solid material. Avoid generating dust.[3]

  • Place the spilled material and any cleanup debris into a labeled hazardous waste container for disposal.[3]

  • Clean the spill area thoroughly.

  • If the spill is large or enters a drain, notify your EHS office and local emergency services immediately.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Preparation - Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Waste Collection - Use a designated, sealed container A->B Collect Waste C Step 3: Labeling - 'Hazardous Waste' - Chemical Name - Date B->C Seal & D Step 4: Temporary Storage - Designated, secure area - Secondary containment C->D Store Securely E Step 5: Final Disposal - Contact EHS or licensed contractor - Follow all regulations D->E Arrange Pickup

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 1h-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 1H-indazole-6-carboxylate (CAS No. 170487-40-8). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning .[1]

A comprehensive approach to personal protective equipment is mandatory to mitigate these risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield. Must be compliant with NIOSH (US) or EN 166 (EU) standards.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.Prevents skin contact which can cause irritation.[2][3] Specific breakthrough times are not available; therefore, frequent changes are recommended.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.Necessary when handling the powder outside of a fume hood to prevent respiratory tract irritation.[2]
Body Protection A lab coat or a chemical-resistant suit.Provides a barrier against accidental spills and contamination of personal clothing.[2]

Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling and before breaks.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage Conditions:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Store at room temperature under an inert atmosphere.[1]

Emergency Procedures and Disposal

A clear and practiced emergency plan is essential for responding to accidental exposures or spills.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Workflow:

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Sweep Gently Sweep Powder Contain->Sweep Collect Collect in a Labeled, Sealed Container Sweep->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Disposal:

  • Dispose of contaminated materials and the chemical itself in accordance with local, state, and federal regulations for hazardous waste.

  • Do not allow the product to enter drains.[2]

  • Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[2]

By adhering to these safety protocols, researchers can minimize risks and ensure a secure environment when working with this compound. Always consult the full Safety Data Sheet (SDS) and your institution's safety guidelines before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1h-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1h-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.